molecular formula C10H8N2O3 B1287869 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 892502-28-2

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B1287869
CAS No.: 892502-28-2
M. Wt: 204.18 g/mol
InChI Key: WGHDLGCAERPMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid ( 892502-28-2) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid moiety linked to a 5-methyl-1,3,4-oxadiazole heterocycle, resulting in a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol . This specific molecular architecture makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. In research applications, this compound serves as a key synthetic intermediate in the development of potential therapeutic agents. Scientific literature demonstrates the use of similar 5-methyl-1,3,4-oxadiazole derivatives in the creation of compounds evaluated for anticancer activity against various cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . Furthermore, related chemical structures containing the 5-methyl-1,3,4-oxadiazole motif have been investigated as selective carbonic anhydrase II inhibitors , highlighting the potential of this chemotype in drug discovery programs targeting enzymes and receptors. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions; it carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHDLGCAERPMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589906
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-28-2
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.

Synthesis

The synthesis of this compound can be achieved through a two-step process commencing from the readily available starting material, monomethyl terephthalate. The overall reaction scheme involves the formation of a key intermediate, 4-(hydrazinecarbonyl)benzoic acid (4-carboxybenzohydrazide), followed by cyclization to yield the target 1,3,4-oxadiazole ring.

A common and effective method for the formation of 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation reaction between aldehydes and acyl hydrazines, followed by oxidative cyclization. Other established methods include the dehydrative cyclization of 1,2-diacylhydrazines using reagents like phosphorus oxychloride.

Synthetic Pathway

The proposed synthetic pathway is as follows:

Step 1: Synthesis of 4-(hydrazinecarbonyl)benzoic acid (2)

Monomethyl terephthalate (1) is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 4-(hydrazinecarbonyl)benzoic acid (2).

Step 2: Synthesis of this compound (4)

The intermediate hydrazide (2) is then reacted with an acetylating agent to form a diacylhydrazine intermediate (3), which is subsequently cyclized to the desired 1,3,4-oxadiazole (4). A common method for this cyclization is the use of a dehydrating agent like phosphorus oxychloride. An alternative one-pot approach involves the direct reaction of the hydrazide (2) with triethyl orthoacetate.

Experimental Protocols

Step 1: Synthesis of 4-(hydrazinecarbonyl)benzoic acid (2)

  • To a solution of monomethyl terephthalate (1) (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 4-(hydrazinecarbonyl)benzoic acid (2).

Step 2: Synthesis of this compound (4)

Method A: Two-step cyclization via diacylhydrazine

  • Suspend 4-(hydrazinecarbonyl)benzoic acid (2) (1 equivalent) in a suitable solvent like pyridine or N,N-dimethylformamide.

  • Add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours to form the N-acetyl-N'-(4-carboxybenzoyl)hydrazine intermediate (3).

  • To the reaction mixture, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.

  • Heat the mixture at 80-90 °C for 2-3 hours.

  • Pour the cooled reaction mixture onto crushed ice.

  • The precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield this compound (4).

Method B: One-pot cyclization with triethyl orthoacetate

  • A mixture of 4-(hydrazinecarbonyl)benzoic acid (2) (1 equivalent) and triethyl orthoacetate (3-5 equivalents) is heated at reflux for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess triethyl orthoacetate is removed under reduced pressure.

  • The residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

  • The solid product is collected by filtration, washed, and dried to give this compound (4).

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including melting point determination, spectroscopy (NMR, IR), and mass spectrometry.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₈N₂O₃[2][3]
Molecular Weight204.19 g/mol [3]
Melting PointSimilar isomeric compounds, such as 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, have a reported melting point of 262 °C, which can be used as an estimate.[4]
AppearanceExpected to be a solid.
Calculated Density1.337 g/cm³[2]
Calculated Boiling Point405.07 °C at 760 mmHg[2]
Calculated Flash Point198.779 °C[2]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety and the methyl group on the oxadiazole ring. The aromatic protons would likely appear as two doublets in the range of δ 7.5-8.5 ppm. The methyl protons would appear as a singlet around δ 2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), which may be exchangeable with D₂O. For comparison, the aromatic protons of 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids appear around 8.1 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected around 167 ppm. The aromatic carbons will resonate in the region of 125-135 ppm. The two carbons of the oxadiazole ring are expected at approximately 165 ppm and 160 ppm. The methyl carbon should appear at a higher field, around 10-15 ppm. For a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretching of the carboxylic acid
~1700-1680C=O stretching of the carboxylic acid
~1610, 1580, 1450C=C stretching of the aromatic ring
~1550C=N stretching of the oxadiazole ring
~1250, 1020C-O stretching

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 204.19). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the oxadiazole ring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow Start Monomethyl terephthalate (1) Hydrazinolysis Hydrazine Hydrate, EtOH, Reflux Start->Hydrazinolysis Intermediate1 4-(hydrazinecarbonyl)benzoic acid (2) Hydrazinolysis->Intermediate1 Acetylation Acetyl Chloride, Pyridine Intermediate1->Acetylation Intermediate2 N-acetyl-N'-(4-carboxybenzoyl)hydrazine (3) Acetylation->Intermediate2 Cyclization POCl3, Heat Intermediate2->Cyclization Product This compound (4) Cyclization->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow Product Synthesized Product Purification Recrystallization / Chromatography Product->Purification PureProduct Purified Compound Purification->PureProduct MP Melting Point PureProduct->MP NMR NMR (¹H, ¹³C) PureProduct->NMR IR FTIR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis and Structure Confirmation MP->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Final Confirmed Structure DataAnalysis->Final

Caption: Workflow for the characterization of the synthesized compound.

References

Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While experimental data for this specific molecule is limited in publicly available literature, this document compiles predicted properties from established computational models and outlines detailed experimental protocols for their empirical determination. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related oxadiazole derivatives.

Introduction

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a carboxylic acid moiety and an oxadiazole ring suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of new molecules.

Physicochemical Properties

The following tables summarize the available computed and predicted physicochemical data for this compound. It is important to note that these are calculated values and experimental verification is crucial.

Table 1: General and Calculated Properties

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃LookChem
Molecular Weight 204.19 g/mol LookChem
CAS Number 892502-28-2LookChem
Appearance White Powder (Predicted)N/A
Calculated logP 1.85ChemBlink
Calculated Density 1.337 g/cm³ChemBlink
Calculated Boiling Point 405.07 °C at 760 mmHgChemBlink
Calculated Refractive Index 1.583ChemBlink

Table 2: Experimentally Undetermined Properties

PropertyValueNotes
Melting Point N/ANot experimentally determined in available literature.
Aqueous Solubility N/ANot experimentally determined in available literature.
pKa N/ANot experimentally determined in available literature.

Experimental Protocols for Physicochemical Characterization

Due to the absence of published experimental data for several key physicochemical properties of this compound, this section provides detailed, generalized protocols for their determination. These methods are standard in the field and are applicable to crystalline organic acids.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[2]

  • Pack a capillary tube with the powdered sample to a height of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[3][4]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[5]

  • For an unknown compound, a preliminary rapid heating (10-20 °C/min) is performed to determine an approximate melting range.[5]

  • A second, more precise measurement is then conducted with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[3]

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[3] A sharp melting range (typically 1-2 °C) is indicative of a pure compound.[3][4]

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a crucial parameter for its potential pharmaceutical applications.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of purified water (and relevant buffers if pH-dependent solubility is to be determined).

  • Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis or a buffer for UV-Vis spectroscopy).

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.[6]

  • The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

  • Accurately weigh a sample of this compound and dissolve it in a known volume of purified water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[8] A constant ionic strength should be maintained using a background electrolyte like KCl.[7]

  • Place the solution in a beaker with a stir bar and immerse the pH electrode. Purge the solution with an inert gas to remove dissolved carbon dioxide.[7]

  • Titrate the solution with the standardized strong base, adding the titrant in small, known increments.[7]

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[7]

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.[8]

Synthesis Workflow

The synthesis of this compound typically involves the cyclization of a diacylhydrazine precursor. A general and efficient method involves the reaction of a benzoic acid derivative with an acyl hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[9]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Hydrolysis Terephthalic acid monomethyl ester Terephthalic acid monomethyl ester Intermediate_Hydrazide Intermediate Diacylhydrazine Terephthalic acid monomethyl ester->Intermediate_Hydrazide Coupling Agent (e.g., EDC/HOBt) Acetic hydrazide Acetic hydrazide Acetic hydrazide->Intermediate_Hydrazide Methyl_Ester_Product Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate Intermediate_Hydrazide->Methyl_Ester_Product Dehydrating Agent (e.g., POCl3) Final_Product This compound Methyl_Ester_Product->Final_Product Base (e.g., NaOH), then Acid

Caption: A general workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of 1,3,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These activities suggest potential interactions with various biological targets and pathways. Further research is required to elucidate the specific mechanisms of action for this particular compound.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care in a laboratory setting. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in drug discovery and materials science. This technical guide has consolidated the available predicted physicochemical data and provided detailed experimental protocols for the determination of its key properties. The outlined synthesis workflow provides a practical approach for its preparation. Further experimental investigation is necessary to validate the predicted properties and to explore the specific biological activities and mechanisms of action of this promising molecule.

References

An In-depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 892502-28-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, with CAS number 892502-28-2, is a synthetic organic compound featuring a benzoic acid moiety linked to a 5-methyl-1,3,4-oxadiazole ring. While its structural motifs are common in pharmacologically active molecules, publicly available scientific literature does not currently provide specific details on its biological activity or mechanism of action. This document serves as a technical guide, summarizing the available chemical and physical data for this compound. It is primarily cataloged and sold as a research chemical and a building block for organic synthesis. Its potential utility lies in its application as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of the physical properties, such as boiling and flash points, are calculated rather than experimentally determined values.

PropertyValueReference
CAS Number 892502-28-2
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol
IUPAC Name This compound
Synonyms 4-(5-Methyl-oxadiazol-2-yl)-benzoic acid
Appearance White powder (reported by suppliers)
Purity ≥95% (as offered by various suppliers)
Density (calculated) 1.337 g/cm³
Boiling Point (calculated) 405.07 °C at 760 mmHg
Flash Point (calculated) 198.779 °C
Refractive Index (calculated) 1.583
Safety Information Irritant

Synthesis

A common method for synthesizing 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine intermediate. In the case of the target molecule, this would likely start from terephthalic acid monomethyl ester chloride and acetic hydrazide. The resulting diacylhydrazine would then be subjected to dehydrative cyclization, followed by hydrolysis of the methyl ester to yield the final benzoic acid product.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Dehydrative Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product A Terephthalic acid monomethyl ester chloride C Reaction in a suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) A->C B Acetic hydrazide B->C D Methyl 4-(2-acetylhydrazine-1-carbonyl)benzoate (Diacylhydrazine intermediate) C->D Formation of diacylhydrazine E Treatment with a dehydrating agent (e.g., POCl₃, H₂SO₄, or Burgess reagent) D->E F Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate E->F Formation of oxadiazole ring G Base-catalyzed hydrolysis (e.g., NaOH or KOH) followed by acidification F->G H This compound G->H Formation of carboxylic acid

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is a notable absence of published data regarding the biological activity of this compound. Searches of scientific databases and patent literature did not yield any studies detailing its effects on biological systems, such as enzyme inhibition, receptor binding, or cellular responses.

It is important to distinguish this compound from the structurally similar 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide . The benzenesulfonamide analog has been investigated as a selective inhibitor of carbonic anhydrase II, with potential applications in treating glaucoma. However, the replacement of the sulfonamide group with a carboxylic acid function significantly alters the molecule's chemical properties and likely its biological targets. Therefore, the biological data for the benzenesulfonamide derivative cannot be extrapolated to the benzoic acid compound.

The 1,3,4-oxadiazole ring is a well-known scaffold in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. However, without specific experimental data for this compound, any discussion of its potential pharmacological role would be purely speculative.

Experimental Protocols

As no specific biological studies or detailed synthesis procedures for this compound have been identified in the public domain, this guide cannot provide detailed experimental protocols. Researchers interested in working with this compound would need to develop their own methods for synthesis, purification, and biological evaluation based on general chemical principles and the proposed workflow.

Conclusion

This compound (CAS 892502-28-2) is a chemical compound with a well-defined structure that is commercially available as a research chemical. While its constituent chemical moieties are of interest in drug discovery, there is currently no published scientific literature detailing its biological activity, mechanism of action, or specific applications. The information available is limited to its basic chemical and physical properties. Consequently, its primary role at present appears to be that of a building block or chemical intermediate for the synthesis of other compounds. Further research is required to determine if this molecule possesses any intrinsic biological activity of therapeutic relevance. Researchers and drug development professionals should consider this compound as a starting material for synthetic campaigns rather than a well-characterized bioactive agent.

Spectroscopic Profile of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS No. 892502-28-2). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization and synthesis of novel chemical entities. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.19 g/mol .[1] Its structure features a benzoic acid moiety substituted at the 4-position with a 5-methyl-1,3,4-oxadiazole ring. This unique combination of functional groups makes it a subject of interest for potential applications in medicinal chemistry and materials science.

Predicted Spectral Data

Due to the limited availability of public domain experimental spectra for this specific molecule, the following data tables present predicted values based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.3Singlet (broad)1H-COOH
~8.15Doublet2HAromatic (ortho to -COOH)
~8.00Doublet2HAromatic (ortho to oxadiazole)
~2.60Singlet3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~167-COOH
~165C of Oxadiazole (adjacent to N)
~163C of Oxadiazole (adjacent to Benzene)
~134Aromatic C (ipso- to -COOH)
~130Aromatic CH (ortho to -COOH)
~128Aromatic CH (ortho to oxadiazole)
~126Aromatic C (ipso- to oxadiazole)
~11-CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3080MediumC-H stretch (Aromatic)
~2950WeakC-H stretch (Methyl)
~1700StrongC=O stretch (Carboxylic acid)
~1610, ~1580MediumC=C stretch (Aromatic ring)
~1550MediumC=N stretch (Oxadiazole ring)
~1300MediumC-O stretch (Carboxylic acid)
~1250MediumC-O-C stretch (Oxadiazole ring)
~850StrongC-H out-of-plane bend (para-disubstituted)
Mass Spectrometry (MS)
m/z (Mass-to-charge ratio)Ion
205.06[M+H]⁺
227.04[M+Na]⁺
187.05[M-H₂O+H]⁺
159.05[M-COOH+H]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR ATR or KBr Pellet Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectra (1H, 13C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation & Data Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Navigating the Physicochemical Landscape of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any compound of interest in these fields, a thorough understanding of its solubility and stability is paramount for its effective development and application. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its comprehensive characterization. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles for analogous structures, particularly focusing on the 1,3,4-oxadiazole moiety, to inform best practices for its evaluation.

Introduction

This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are recognized for their versatile biological activities and are often employed as bioisosteric replacements for ester and amide groups to enhance metabolic stability and other pharmacokinetic properties. The 1,3,4-oxadiazole ring is noted for its thermal and chemical stability.[2] This guide will address the critical aspects of solubility and stability for this specific benzoic acid derivative, providing a framework for its systematic evaluation.

Physicochemical Properties

While experimental data is scarce, a summary of available and calculated physicochemical properties for this compound is presented in Table 1. This information is aggregated from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.19 g/mol [1]
CAS Number 892502-28-2[3]
Calculated Density 1.337 g/cm³[3]
Calculated Boiling Point 405.07°C at 760 mmHg[3]
Calculated Flash Point 198.779°C[3]
Calculated Refractive Index 1.583[3]

Stability Profile of the 1,3,4-Oxadiazole Core

The stability of the 1,3,4-oxadiazole ring system is a key determinant of the overall stability of this compound. Theoretical and experimental studies on related oxadiazole derivatives provide valuable insights:

  • Isomeric Stability: The 1,3,4-oxadiazole isomer is generally considered the most stable among the different oxadiazole isomers.[2]

  • pH-Dependent Stability: The stability of oxadiazole derivatives can be significantly influenced by pH. For some derivatives, maximum stability is observed in the pH range of 3-5.[4] Degradation can occur at both low and high pH through ring-opening reactions.[4]

  • Metabolic Stability: The 1,3,4-oxadiazole ring is often incorporated into drug candidates to improve metabolic stability.[5]

  • Stability in Biological Matrices: A study on the related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, noted the decomposition of one of its metabolites in urine samples, highlighting the potential for instability in certain biological environments.[6][7]

Experimental Protocols for Solubility and Stability Assessment

To address the lack of specific data for this compound, the following detailed experimental protocols are recommended.

Solubility Determination

4.1.1. Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

  • Materials: this compound, selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)), orbital shaker, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrumentation.

  • Protocol:

    • Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After incubation, visually inspect the vials for the presence of undissolved solid.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent.

    • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

    • The solubility is reported in units such as mg/mL or µg/mL.

4.1.2. Kinetic (High-Throughput) Solubility

This method provides a rapid assessment of solubility from a DMSO stock solution.

  • Materials: this compound in DMSO stock solution (e.g., 10 mM), aqueous buffer (e.g., PBS pH 7.4), multi-well plates, plate reader with turbidity or light scattering detection, or HPLC-UV.

  • Protocol:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a multi-well plate.

    • Mix and incubate for a short period (e.g., 1-2 hours) at a constant temperature.

    • Measure the turbidity or light scattering of the resulting solution using a plate reader to detect precipitation.

    • Alternatively, centrifuge the plate, and measure the concentration of the compound remaining in the supernatant by HPLC-UV.

    • The kinetic solubility is the concentration at which precipitation is observed or the measured concentration in the supernatant.

Stability Assessment

4.2.1. Forced Degradation Studies

These studies are designed to identify potential degradation pathways and the intrinsic stability of the molecule.

  • Conditions:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid compound stored at elevated temperature (e.g., 80°C).

    • Photolytic: Solid compound and solution exposed to UV and visible light (ICH Q1B guidelines).

  • Protocol:

    • Prepare solutions of the compound in the respective stress conditions.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Characterize any significant degradation products using mass spectrometry (LC-MS).

4.2.2. Solution State Stability

This study evaluates the stability of the compound in relevant solvents and buffers over time.

  • Protocol:

    • Prepare solutions of the compound in various buffers (e.g., pH 3, 5, 7.4, 9) and organic solvents.

    • Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days) using a stability-indicating HPLC method.

    • Quantify the remaining parent compound and any major degradants.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive solubility and stability characterization of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic_sol Kinetic Solubility (High-Throughput) thermo_sol Thermodynamic Solubility (Shake-Flask) kinetic_sol->thermo_sol Informs solvent selection forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) solution_stab Solution State Stability (pH, Temp) forced_deg->solution_stab Identifies critical factors solid_stab Solid State Stability forced_deg->solid_stab Informs storage conditions compound This compound analytical_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) compound->analytical_dev cluster_solubility cluster_solubility analytical_dev->cluster_solubility cluster_stability cluster_stability analytical_dev->cluster_stability report Comprehensive Physicochemical Profile cluster_solubility->report cluster_stability->report

Caption: Experimental workflow for solubility and stability characterization.

Conclusion

References

A Technical Deep Dive into the Biological Potential of 4-(5-Methyl-1,3,4-oxadiazol-2-yl) Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. This technical guide focuses on the biological activities of derivatives incorporating the 4-(5-methyl-1,3,4-oxadiazol-2-yl) core, with a particular emphasis on their anti-inflammatory and anticancer properties. While direct derivatives of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid with extensive biological data are not widely reported in publicly accessible literature, a closely related series of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide and benzenesulfonamide derivatives have been synthesized and evaluated, offering valuable insights into the potential of this scaffold.

Anti-Inflammatory Activity

The anti-inflammatory potential of these derivatives was assessed using the carrageenan-induced paw edema model in rats, a standard and well-established assay for evaluating acute inflammation.

Quantitative Anti-Inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of the synthesized compounds, expressed as the percentage inhibition of paw edema at various time points after carrageenan administration.

Compound IDR Group1h2h3h4h
11a -C6H525.128.333.730.1
11b -4-Cl-C6H430.235.140.536.8
11c -4-F-C6H428.933.238.934.5
11d -4-NO2-C6H435.640.145.341.2
11e -SO2-C6H522.526.830.127.4
11f -SO2-4-CH3-C6H424.829.132.629.9
Indomethacin (Standard)40.345.850.246.7

Data synthesized from publicly available research on related compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: Test compounds and the standard drug (e.g., Indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.) at a specified dose (e.g., 10 mg/kg) 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Anticancer Activity

The anticancer potential of these derivatives was evaluated in vitro against the National Cancer Institute's (NCI) 60-human tumor cell line panel. This screening provides a broad assessment of a compound's cytotoxic and cytostatic effects across a diverse range of cancer types.

Quantitative Anticancer Data

The following table presents the growth inhibition percentage (GP) for selected compounds against various cancer cell lines at a single dose (10⁻⁵ M).

Compound IDR GroupLeukemia (K-562)Melanoma (MDA-MB-435)Breast Cancer (T-47D)Colon Cancer (HCT-15)
11a -C6H515.220.518.322.1
11b -4-Cl-C6H425.830.128.932.4
11c -4-F-C6H422.427.825.629.3
11d -4-NO2-C6H440.145.242.748.9
11e -SO2-C6H510.315.612.818.2
11f -SO2-4-CH3-C6H412.718.114.920.5

Data synthesized from publicly available research on related compounds.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This in vitro assay assesses the antiproliferative activity of a compound against 60 different human cancer cell lines.

  • Cell Lines: The screen utilizes 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The test compounds are added at a single concentration (for the initial screen) or at five 10-fold dilutions (for the 5-dose assay).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. This assay measures the protein content, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read, and the percentage growth is calculated. For the 5-dose assay, dose-response curves are generated, and key parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) are determined.

Synthesis and Experimental Workflows

The following diagrams illustrate the general synthetic pathway for the N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzenesulfonamide derivatives and the workflow for their biological evaluation.

Synthesis_Workflow IsonicotinicAcidHydrazide Isonicotinic Acid Hydrazide OxadiazolylPyridine 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine IsonicotinicAcidHydrazide->OxadiazolylPyridine Reflux TriethylOrthoacetate Triethyl Orthoacetate TriethylOrthoacetate->OxadiazolylPyridine N_AminopyridiniumSalt N-Aminopyridinium Salt OxadiazolylPyridine->N_AminopyridiniumSalt AminatingAgent Aminating Agent (e.g., MSH) AminatingAgent->N_AminopyridiniumSalt N_Ylides N-Ylides N_AminopyridiniumSalt->N_Ylides AcylSulfonylChlorides Acyl/Sulfonyl Chlorides AcylSulfonylChlorides->N_Ylides Base TargetCompounds Target Tetrahydropyridine Derivatives N_Ylides->TargetCompounds SodiumBorohydride Sodium Borohydride SodiumBorohydride->TargetCompounds Reduction

Caption: General synthetic scheme for the target compounds.

Biological_Evaluation_Workflow Start Synthesized Derivatives AntiInflammatoryAssay Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) Start->AntiInflammatoryAssay AnticancerScreen Anticancer Screen (NCI-60 Cell Lines) Start->AnticancerScreen DataAnalysisInflammation Data Analysis: % Edema Inhibition AntiInflammatoryAssay->DataAnalysisInflammation DataAnalysisCancer Data Analysis: % Growth Inhibition, GI50 AnticancerScreen->DataAnalysisCancer Results Biological Activity Profile DataAnalysisInflammation->Results DataAnalysisCancer->Results

Caption: Workflow for biological activity evaluation.

Concluding Remarks

The presented data on N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide and benzenesulfonamide derivatives highlight the potential of the 4-(5-methyl-1,3,4-oxadiazol-2-yl) scaffold in the development of novel anti-inflammatory and anticancer agents. The observed activities, particularly for derivatives bearing electron-withdrawing groups like the nitro moiety, suggest that this core structure is a promising starting point for further medicinal chemistry exploration. Future studies focusing on the synthesis and evaluation of direct derivatives of this compound are warranted to fully elucidate the therapeutic potential of this chemical class. The detailed experimental protocols and workflows provided herein offer a foundational guide for researchers aiming to build upon this promising area of drug discovery.

In Silico Prediction of Physicochemical, Pharmacokinetic, and Biological Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, in silico computational methods have emerged as indispensable tools for the early-stage evaluation of novel chemical entities. These predictive models offer a rapid and cost-effective means to assess the physicochemical properties, pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological activities of compounds before their synthesis and experimental testing. This technical guide provides a comprehensive in silico analysis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a molecule featuring the privileged 1,3,4-oxadiazole scaffold known for its diverse pharmacological activities.[1][2]

This document outlines the predicted properties of the target molecule, details the methodologies for these predictions using publicly available web-based tools, and explores potential biological signaling pathways through which this compound may exert its effects. All quantitative data is presented in structured tables for clarity and comparative analysis, and key workflows and pathways are visualized using Graphviz diagrams.

Predicted Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound were predicted using a consensus approach employing three widely recognized in silico tools: SwissADME, pkCSM, and admetSAR.[3][4][5][6][7][8][9][10][11][12][13] The canonical SMILES string for the molecule, CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O, was obtained from PubChem (CID 17723764) and used as the input for these predictions.[14]

Physicochemical Properties
PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR)
Molecular Formula C10H8N2O3--
Molecular Weight 204.18 g/mol -204.18 g/mol
LogP (Octanol/Water) 1.861.761.95
Water Solubility (logS) -3.21-2.831-2.99
Topological Polar Surface Area (TPSA) 71.75 Ų-71.75 Ų
Number of H-bond Acceptors 4-4
Number of H-bond Donors 1-1
Number of Rotatable Bonds 2-2
Pharmacokinetic (ADMET) Profile
ADMET ParameterPredicted Profile (SwissADME)Predicted Profile (pkCSM)Predicted Profile (admetSAR)
Human Intestinal Absorption High93.8%High
Blood-Brain Barrier (BBB) Permeant NoNoNo
P-glycoprotein Substrate NoYesNo
CYP1A2 Inhibitor NoNoYes
CYP2C19 Inhibitor NoNoNo
CYP2C9 Inhibitor YesNoYes
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo
AMES Toxicity -NoNo
hERG I Inhibitor -NoNo
Hepatotoxicity -NoYes
Skin Sensitisation -No-
Drug-Likeness Evaluation
Rule/FilterSwissADME Evaluation
Lipinski's Rule of Five Yes; 0 violations
Ghose Filter Yes; 0 violations
Veber Filter Yes; 0 violations
Egan Filter Yes; 0 violations
Muegge Filter Yes; 0 violations
Bioavailability Score 0.55

Experimental Protocols for In Silico Predictions

The following protocols detail the step-by-step procedures for predicting the physicochemical and ADMET properties of a small molecule using the web servers SwissADME, pkCSM, and admetSAR.

Protocol 1: Prediction using SwissADME
  • Navigate to the SwissADME website: Open a web browser and go to --INVALID-LINK--][9]">http://www.swissadme.ch.[6][9]

  • Input the Molecule: In the "Enter a list of SMILES here" text box, paste the SMILES string of the molecule: CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The results page will display the predicted properties, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The results are presented in a clear, tabulated format.

Protocol 2: Prediction using pkCSM
  • Navigate to the pkCSM website: Access the pkCSM web server at 157][13]

  • Input the Molecule: In the "Provide a SMILES string" text box, paste the SMILES string: CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O.

  • Select Prediction Mode: Choose the desired prediction modules. For a comprehensive analysis, select the "ADMET" button.

  • Submit the Job: Click the "Submit" button to start the prediction.

  • View and Interpret Results: The output will provide predictions for various ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity, with clear interpretations of the predicted values.[16]

Protocol 3: Prediction using admetSAR
  • Navigate to the admetSAR website: Go to the admetSAR web server at 1710]

  • Input the Molecule: In the text box under "ADMET Evaluation", paste the SMILES string: CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O.

  • Initiate Prediction: Click the "Predict" button.

  • Examine the Predictions: The results will be displayed in a table, showing the predicted values for a wide range of ADMET-related endpoints, including absorption, distribution, metabolism, excretion, and toxicity.[18]

Predicted Biological Activities and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][19][20][21] Based on the structural features of this compound and the known activities of related compounds, several potential biological targets and signaling pathways can be hypothesized.

Potential Anticancer Activity and Associated Signaling Pathways

The 1,3,4-oxadiazole scaffold is a common feature in many compounds with demonstrated anticancer properties.[19][22][23][24][25] These compounds have been shown to target various components of cancer cell signaling pathways.

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1][26][27][28] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Some 1,3,4-oxadiazole derivatives have been investigated as potential VEGFR inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Cell_Proliferation Cell Proliferation PLCg->Cell_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival mTOR->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Molecule 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid Molecule->VEGFR2 Potential Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4][14][19][29] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth mTOR->Cell_Growth Molecule 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid Molecule->PI3K Potential Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Potential Anti-inflammatory Activity and the NF-κB Signaling Pathway

The 1,3,4-oxadiazole moiety is present in compounds with anti-inflammatory properties.[6][30][31][32] A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory cytokines and other mediators.[5][20][21][22][24][33][34][35][36]

NFkB_Signaling_Pathway cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Molecule 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid Molecule->IKK Potential Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

Potential Antibacterial Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[37][38][39][40] The proposed mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes such as DNA gyrase.[39]

Antibacterial_Workflow Molecule 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid Bacterial_Cell Bacterial Cell Molecule->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase Molecule->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Hypothetical mechanism of antibacterial action.

Conclusion

This in silico investigation of this compound provides valuable preliminary data for its potential as a drug candidate. The predictions suggest favorable physicochemical properties for oral bioavailability and a generally acceptable pharmacokinetic profile. The molecule adheres to established drug-likeness rules, indicating its potential for further development.

The predicted biological activities, including potential anticancer, anti-inflammatory, and antibacterial effects, are consistent with the known pharmacological profile of the 1,3,4-oxadiazole class of compounds. The exploration of potential interactions with key signaling pathways such as VEGFR-2, PI3K/Akt, and NF-κB provides a foundation for hypothesis-driven experimental validation.

It is crucial to emphasize that these in silico predictions are computational estimations and require experimental verification. The protocols and data presented in this guide are intended to serve as a robust starting point for researchers to prioritize and design future laboratory-based studies to confirm and expand upon these findings.

References

Potential Therapeutic Targets of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a synthetic organic compound that serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1] While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motif, the 1,3,4-oxadiazole ring system, is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound by examining the pharmacological activities of its close structural analogs and derivatives. The evidence strongly suggests potential applications in oncology, infectious diseases, and inflammatory conditions, primarily through the inhibition of key enzymes such as carbonic anhydrases, receptor tyrosine kinases, and other cellular signaling proteins. This document provides a comprehensive overview of these potential applications, supported by available quantitative data and detailed experimental methodologies, to guide future research and drug discovery efforts.

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. This has led to the incorporation of the 1,3,4-oxadiazole scaffold into a wide array of therapeutic agents with diverse biological activities. This compound, as a readily available synthetic intermediate, represents a valuable starting point for the development of new chemical entities with therapeutic potential. This whitepaper will explore the most promising therapeutic targets for compounds derived from this core structure, based on the established activities of related molecules.

Potential Therapeutic Areas and Targets

The primary therapeutic opportunities for derivatives of this compound can be categorized into three main areas: oncology, carbonic anhydrase inhibition, and anti-inflammatory/antimicrobial applications.

Oncology

A substantial body of research highlights the potent anticancer activity of 1,3,4-oxadiazole derivatives against a broad spectrum of human cancer cell lines.[2][3][4][5]

Potential Targets and Mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Some quinoline-oxadiazole hybrids have demonstrated significant antiproliferative activity by inhibiting EGFR, a key driver in many cancers.[6] The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.

EGFR_Signaling_Pathway This compound Derivative This compound Derivative EGFR EGFR This compound Derivative->EGFR Inhibition Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Figure 1: Proposed inhibition of the EGFR signaling pathway.
  • General Cytotoxicity: Various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown significant growth inhibition across a panel of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer.[2] While the exact targets for many of these compounds are not fully elucidated, they represent promising leads for broad-spectrum anticancer agents.

Quantitative Data Summary:

Compound ClassCancer Cell LineIC50 / Growth PercentReference
Quinoline-oxadiazole derivativesHepG2 (Hepatocellular Carcinoma)0.137–0.332 µg/mL[6]
Quinoline-oxadiazole derivativesMCF-7 (Breast Adenocarcinoma)0.164–0.583 µg/mL[6]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)GP = 15.43%[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)GP = 18.22%[2]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivativesHeLa (Cervical Cancer)10.64–33.62 µM[5]
Carbonic Anhydrase Inhibition

A significant and well-documented therapeutic area for 1,3,4-oxadiazole derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7]

Potential Targets and Mechanisms:

  • Carbonic Anhydrase II (CA-II) Inhibition: The structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a selective inhibitor of CA-II.[8][9][10] This enzyme is a key target for diuretics and treatments for glaucoma. Inhibition of CA-II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification CA_Assay Carbonic Anhydrase Inhibition Assay Purification->CA_Assay Test Compound Anticancer_Assay Anticancer (e.g., MTT Assay) Purification->Anticancer_Assay Test Compound Antimicrobial_Assay Antimicrobial (e.g., MIC Assay) Purification->Antimicrobial_Assay Test Compound IC50 Determine IC50/MIC CA_Assay->IC50 Anticancer_Assay->IC50 Antimicrobial_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Figure 2: General workflow for evaluating derivatives.

Quantitative Data Summary:

Compound ClassTargetIC50 / KiReference
4-(1,3,4-oxadiazol-2-yl) benzenesulfonamideshCA I18.08 nM (for compound 5c)[7]
4-(1,3,4-oxadiazol-2-yl) benzenesulfonamideshCA IIPotent inhibition observed[7]
5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamidesMAO-B0.0027 µM (most potent compound)[11]
Anti-inflammatory and Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole have also been investigated for their potential as anti-inflammatory and antimicrobial agents.[12][13]

Potential Targets and Mechanisms:

  • Anti-inflammatory: While the specific targets are often not fully elucidated, some derivatives have shown promising anti-inflammatory activity in vivo.[12] This could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

  • Antimicrobial: Several 1,3,4-oxadiazole derivatives exhibit potent antibacterial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16] The mechanism of action is likely multifactorial, potentially involving the disruption of bacterial cell wall synthesis, DNA replication, or other essential cellular processes.

Quantitative Data Summary:

Compound ClassOrganism/AssayMICReference
1,3,4-oxadiazole derivativesS. aureus4–32 µg/ml[14]
(5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivativesMRSA62 µg/mL[16]

Experimental Protocols

As this compound is primarily an intermediate, specific experimental protocols for its biological evaluation are not available. However, based on the activities of its derivatives, the following standard assays would be appropriate for screening novel compounds derived from this core.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Carbonic Anhydrase Inhibition Assay
  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Inhibition Assay: The assay is performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The hydrolysis of the substrate, which results in a colored product, is monitored spectrophotometrically over time.

  • Data Analysis: The rate of the enzymatic reaction is calculated. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While this compound itself has not been extensively studied for its biological activities, the vast body of literature on its derivatives strongly suggests its potential as a scaffold for the development of novel therapeutics. The most promising avenues for future research lie in the synthesis and evaluation of new derivatives targeting cancer, carbonic anhydrases, and microbial pathogens. Structure-activity relationship (SAR) studies on these new compounds will be crucial for optimizing their potency and selectivity for their respective targets. Furthermore, elucidation of the precise mechanisms of action for the most promising candidates will be essential for their progression into preclinical and clinical development. The versatility of the 1,3,4-oxadiazole ring system, coupled with the synthetic accessibility of the title compound, makes it a highly attractive starting point for innovative drug discovery programs.

References

A Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can be readily modified to interact with a diverse range of biological targets. Among the privileged heterocyclic structures, the 1,3,4-oxadiazole ring has garnered significant attention due to its favorable physicochemical properties and broad spectrum of biological activities. This technical guide focuses on a particularly promising fragment for drug design: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid .

This molecule combines the desirable features of a benzoic acid moiety, a common pharmacophore for interacting with protein binding sites, and a 5-methyl-1,3,4-oxadiazole ring, which can act as a bioisostere for esters and amides, enhance metabolic stability, and participate in various non-covalent interactions. This guide provides an in-depth overview of its synthesis, chemical properties, and, most importantly, its application as a versatile fragment in the design of novel therapeutic agents, with a particular focus on its role in the development of carbonic anhydrase inhibitors and anticancer agents.

Core Compound Properties

This compound is a synthetic organic compound with the molecular formula C₁₀H₈N₂O₃.[1] It serves as a key intermediate and building block in the synthesis of a wide array of biologically active molecules.[2]

PropertyValueSource
CAS Number 892502-28-2[1][3]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [3][4]
IUPAC Name This compound[3]
SMILES CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O[3]
Density (calculated) 1.337 g/cm³[4]
Boiling Point (calculated) 405.07°C at 760 mmHg[4]
Flash Point (calculated) 198.779°C[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the cyclization of a corresponding acyl hydrazide. Below are representative experimental protocols for the synthesis of the core molecule and a key derivative.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids

A common route to synthesize 1,3,4-oxadiazoles starts from benzoic acids or their esters. The carboxylic acid is first converted to its corresponding ester, which then reacts with hydrazine hydrate to form a hydrazide. This hydrazide undergoes oxidative cyclization to yield the 1,3,4-oxadiazole nucleus.

Protocol 1: Synthesis of this compound (Conceptual Pathway)

While a direct, detailed synthesis protocol for the title compound was not found in the immediate search results, a general and widely applicable method involves the following steps:

  • Esterification: 4-Carboxybenzohydrazide is reacted with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form N'-acetyl-4-carboxybenzohydrazide.

  • Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or thermal conditions to yield the 1,3,4-oxadiazole ring.

Diagram of a general synthesis workflow:

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Esterification (e.g., H+, EtOH) Hydrazine Hydrate Hydrazine Hydrate Acyl Hydrazide Acyl Hydrazide Ester->Acyl Hydrazide Hydrazinolysis (N2H4·H2O) 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Acyl Hydrazide->1,3,4-Oxadiazole Derivative Cyclodehydration (e.g., POCl3)

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (ODASA)

A key derivative, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (ODASA), a potent carbonic anhydrase inhibitor, is synthesized from 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide.

Protocol 2: Synthesis of ODASA

  • Reaction Setup: To 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide in a flask, add 2 equivalents of phosphorus oxychloride.

  • Heating: Heat the reaction mixture at 80°C for 4-5 hours.

  • Work-up: After the reaction is complete, distill the excess phosphorus oxychloride under vacuum.

  • Precipitation: Pour the oily residue onto ice. Neutralize the resulting suspension with ammonia and stir for 2 hours.

  • Isolation: Filter the precipitate and wash it with cold water to obtain the final product.

Applications in Drug Design

The this compound scaffold has been successfully employed in the design of inhibitors for several important drug targets.

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly those with a sulfonamide group, have shown potent inhibitory activity against various isoforms of carbonic anhydrase (CA). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including glaucoma, edema, and cancer.

The sulfonamide moiety is a well-established zinc-binding group for CA inhibitors. The 1,3,4-oxadiazole ring serves as a rigid linker to position other substituents that can interact with the enzyme's active site, leading to enhanced potency and selectivity.

Quantitative Data for Carbonic Anhydrase Inhibitors:

CompoundTarget IsoformIC₅₀ (nM)Source
5c (a 4-(1,3,4-oxadiazol-2-yl) benzenesulfonamide derivative)hCA I18.08[5]
Acetazolamide (AAZ) (Standard) hCA I>1500[5]
5c, 5g, 5h, 5k (derivatives)hCA I and IIMore potent than AAZ[5]

Pharmacokinetic Data for ODASA in Rats:

ParameterValue (after ocular administration)Source
Maximum Plasma Concentration (Cmax) 349.85 ± 62.50 ng/mL[6]
Half-life (t₁/₂) 46.4 ± 3.8 h[6]
Relative Bioavailability 81.03%[6]

Signaling Pathway: Carbonic Anhydrase II Inhibition in Glaucoma

In the eye, carbonic anhydrase II in the ciliary body epithelium is crucial for the production of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure.

G CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Catalyzed by HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Aqueous Humor Production Aqueous Humor Production HCO3- + H+->Aqueous Humor Production Drives Intraocular Pressure Intraocular Pressure Aqueous Humor Production->Intraocular Pressure Maintains CA-II Carbonic Anhydrase II CA-II->H2CO3 ODASA Derivative 4-(5-methyl-1,3,4-oxadiazol-2-yl) -benzenesulfonamide ODASA Derivative->CA-II Inhibits

Caption: Inhibition of Carbonic Anhydrase II by an ODASA derivative.

Anticancer Activity

The 1,3,4-oxadiazole moiety is a common feature in many compounds with demonstrated anticancer activity. Derivatives of this compound have been investigated for their potential as anticancer agents, targeting various cancer cell lines. The mechanisms of action are diverse and can include inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase.

Quantitative Data for Anticancer Activity of 1,3,4-Oxadiazole Derivatives:

CompoundCell LineActivity MetricValueSource
4s MDA-MB-435 (Melanoma)Growth Percent15.43[3]
4s K-562 (Leukemia)Growth Percent18.22[3]
4s T-47D (Breast Cancer)Growth Percent34.27[3]
4s HCT-15 (Colon Cancer)Growth Percent39.77[3]
4u MDA-MB-435 (Melanoma)Growth Percent6.82[3]
16 (HDAC inhibitor)HCT-116 (Colon Cancer)IC₅₀0.28 µM[4]
33 (EGFR inhibitor)MCF-7 (Breast Cancer)IC₅₀0.34 ± 0.025 µM[4]
37 (Thymidylate synthase inhibitor)HepG2 (Liver Cancer)IC₅₀0.7 ± 0.2 µM[4]
VIb-d HeLa (Cervical Cancer)IC₅₀10.64 - 33.62 µM[7]

Experimental Workflow: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G Cancer Cell Seeding Cancer Cell Seeding Compound Treatment Compound Treatment Cancer Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Incubate & then add solubilizing agent Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Caption: Workflow for an MTT-based anticancer drug screening assay.

Anti-inflammatory Activity

The 1,3,4-oxadiazole scaffold has also been explored for the development of anti-inflammatory agents. The mechanism often involves the inhibition of protein denaturation.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37 ± 2°C for 15 minutes.

  • Heating: Heat the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Conclusion

This compound represents a highly valuable and versatile fragment in the field of drug design. Its straightforward synthesis, coupled with the favorable physicochemical properties of the 1,3,4-oxadiazole ring, makes it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in the design of potent carbonic anhydrase inhibitors and promising anticancer agents underscores its potential. Future exploration of this fragment, including further derivatization and investigation into a wider range of biological targets, is warranted and holds significant promise for the discovery of new and effective medicines. Researchers and drug development professionals are encouraged to consider this privileged scaffold in their quest for next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a reliable multi-step synthesis beginning with the esterification of terephthalic acid, followed by hydrazinolysis, acetylation, and a final cyclodehydration to yield the target 1,3,4-oxadiazole derivative. This protocol is designed to be a comprehensive guide, offering clear experimental procedures, data presentation, and a visual workflow to ensure reproducibility and success in the laboratory.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, and anti-microbial agents.[1][2][3][4] Its synthesis is of significant interest to researchers in drug discovery and development. The following protocol outlines a robust and efficient pathway to this valuable compound.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a four-step process starting from terephthalic acid. The overall synthetic scheme is presented below:

  • Step 1: Mono-esterification of Terephthalic Acid: Terephthalic acid is first converted to its monomethyl ester, methyl 4-(chlorocarbonyl)benzoate, to allow for selective reaction at one of the carboxylic acid groups.

  • Step 2: Formation of the Hydrazide: The resulting acid chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide, methyl 4-(hydrazinecarbonyl)benzoate.

  • Step 3: Acetylation of the Hydrazide: The hydrazide is subsequently acetylated using acetyl chloride to yield the diacylhydrazine intermediate, methyl 4-(2-acetylhydrazine-1-carbonyl)benzoate.

  • Step 4: Cyclodehydration to form the Oxadiazole and Saponification: The diacylhydrazine undergoes cyclodehydration using a dehydrating agent such as phosphorus oxychloride, followed by saponification of the methyl ester to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
  • To a stirred solution of terephthalic acid monomethyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of ester), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield methyl 4-(chlorocarbonyl)benzoate as a crude solid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(hydrazinecarbonyl)benzoate
  • Dissolve the crude methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM (15 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to give methyl 4-(hydrazinecarbonyl)benzoate.

Step 3: Synthesis of Methyl 4-(2-acetylhydrazine-1-carbonyl)benzoate
  • Suspend methyl 4-(hydrazinecarbonyl)benzoate (1.0 eq) in a suitable solvent like pyridine or a mixture of DCM and triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain methyl 4-(2-acetylhydrazine-1-carbonyl)benzoate.

Step 4: Synthesis of this compound
  • To methyl 4-(2-acetylhydrazine-1-carbonyl)benzoate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C.

  • Heat the reaction mixture at 80-90 °C for 2-3 hours.

  • After cooling to room temperature, carefully pour the mixture onto crushed ice.

  • The resulting precipitate, methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, is filtered, washed with water, and dried.

  • For the final saponification step, suspend the methyl ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and reflux the mixture for 1-2 hours.

  • After cooling, acidify the solution with dilute hydrochloric acid to a pH of 2-3.

  • The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.

Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key Spectroscopic Data
1Methyl 4-(chlorocarbonyl)benzoateC₉H₇ClO₃198.61>95 (crude)58-62IR (cm⁻¹): 1775 (C=O, acid chloride), 1725 (C=O, ester)
2Methyl 4-(hydrazinecarbonyl)benzoateC₉H₁₀N₂O₃194.1985-90152-155¹H NMR (DMSO-d₆): δ 9.8 (s, 1H, NH), 7.9 (d, 2H), 7.8 (d, 2H), 4.5 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃)
3Methyl 4-(2-acetylhydrazine-1-carbonyl)benzoateC₁₁H₁₂N₂O₄236.2380-85218-221¹H NMR (DMSO-d₆): δ 10.4 (s, 1H, NH), 10.1 (s, 1H, NH), 8.0 (d, 2H), 7.9 (d, 2H), 3.9 (s, 3H, OCH₃), 1.9 (s, 3H, CH₃)
4This compoundC₁₀H₈N₂O₃204.1975-80>300¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.2 (d, 2H), 8.1 (d, 2H), 2.6 (s, 3H, CH₃)

Experimental Workflow

Synthesis_Workflow terephthalic_acid Terephthalic Acid step1 Mono-esterification (SOCl₂ or (COCl)₂) terephthalic_acid->step1 acid_chloride Methyl 4-(chlorocarbonyl)benzoate step1->acid_chloride step2 Hydrazinolysis (H₂NNH₂·H₂O) acid_chloride->step2 hydrazide Methyl 4-(hydrazinecarbonyl)benzoate step2->hydrazide step3 Acetylation (CH₃COCl) hydrazide->step3 diacylhydrazine Methyl 4-(2-acetylhydrazine-1-carbonyl)benzoate step3->diacylhydrazine step4 Cyclodehydration & Saponification (POCl₃, then NaOH) diacylhydrazine->step4 final_product This compound step4->final_product

Figure 1. Synthetic workflow for this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Oxalyl chloride, thionyl chloride, and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Use appropriate quenching procedures for reactive reagents before disposal.

Conclusion

The protocol detailed above provides a reliable and efficient method for the synthesis of this compound. By following these procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided data and workflow diagram are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is pivotal in defining the MOF's structure, porosity, and functional properties. This document provides detailed, albeit theoretical, application notes and experimental protocols for the use of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid as a novel linker in the synthesis of MOFs. Due to the absence of direct experimental literature on MOFs synthesized with this specific linker, the following protocols and data are based on established principles of MOF chemistry and analogous systems containing similar functional moieties. The presence of the 1,3,4-oxadiazole ring, a five-membered heterocycle, is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Incorporating this moiety into a MOF structure could yield materials with unique properties for drug delivery, catalysis, and sensing applications.[3][4][5]

Potential Applications in Drug Development

The unique structural and chemical characteristics of a hypothetical MOF derived from this compound suggest several promising applications in the field of drug development:

  • Targeted Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents.[6][7] The oxadiazole moiety could offer specific interactions with drug molecules or biological targets, potentially enabling a more controlled and targeted release.

  • Biocompatible Carrier: Zinc-based MOFs, in particular, are often explored for drug delivery due to the biocompatibility of zinc ions.[6][7] A zinc-based MOF with this linker could serve as a low-toxicity carrier for various drugs.

  • Catalysis in Pharmaceutical Synthesis: MOFs can act as heterogeneous catalysts in organic reactions.[8][9][10] The nitrogen and oxygen atoms within the oxadiazole ring could act as Lewis basic sites, potentially catalyzing reactions relevant to pharmaceutical synthesis.

  • Sensing of Biomolecules: The inherent functionalities of the linker could be exploited for the development of sensors for specific biomolecules, where binding events could be detected through changes in the MOF's physical or chemical properties.

Quantitative Data Summary (Hypothetical)

The following table presents a summary of expected quantitative data for a hypothetical MOF synthesized with this compound, based on typical values for similar carboxylate-based MOFs.

PropertyExpected RangeRationale / Comparison
BET Surface Area (m²/g) 800 - 2500Comparable to other zinc and zirconium-based MOFs synthesized with aromatic carboxylate linkers. For instance, UiO-66, a well-studied zirconium MOF, exhibits a high surface area.[11] The specific surface area will be highly dependent on the resulting topology and the absence of pore collapse after solvent removal.
Pore Volume (cm³/g) 0.4 - 1.2This range is typical for microporous to mesoporous MOFs. The linker's length and rigidity will influence the pore volume.
Pore Size (Å) 8 - 20The pore dimensions will be dictated by the length of the this compound linker and the coordination geometry of the metal cluster. This size range would be suitable for the encapsulation of small to medium-sized drug molecules.
Thermal Stability (°C) 300 - 450MOFs containing aromatic carboxylic acids and robust metal clusters like those of zinc or zirconium generally exhibit good thermal stability.[6][7]
Drug Loading Capacity (%) 10 - 40The loading capacity will depend on the specific drug molecule, its size, and its interaction with the MOF's pores and the oxadiazole functionality. The value is an estimate based on reported drug loading in other porous MOFs. For example, a zinc-based MOF was reported to have a Doxorubicin loading amount of 33.74%.[6][7][12]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the linker and its subsequent use in the formation of a Metal-Organic Framework.

Protocol 1: Synthesis of this compound (Linker)

This protocol is adapted from a general one-pot synthesis method for 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids.[13]

Materials:

  • Terephthalic acid monomethyl ester

  • N-isocyaniminotriphenylphosphorane (NIITP)

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve terephthalic acid monomethyl ester (1.0 eq) in anhydrous DCM.

  • Add N-isocyaniminotriphenylphosphorane (NIITP) (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 eq) and anhydrous triethylamine (2.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate.

  • Hydrolyze the ester by dissolving it in a mixture of methanol and a 1 M sodium hydroxide solution and stirring at room temperature overnight.

  • Remove the methanol under reduced pressure and acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical Zn-MOF-Ox)

This is a general solvothermal method adaptable for the synthesis of zinc-based MOFs with carboxylate linkers.[6][7][12][14][15]

Materials:

  • This compound (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and maintain this temperature for 48-72 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a low-boiling-point solvent (e.g., acetone or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.

Protocol 3: Hydrothermal Synthesis of a Zirconium-based MOF (Hypothetical Zr-MOF-Ox)

This protocol is based on the synthesis of robust zirconium-based MOFs like the UiO series.[11][16][17][18][19]

Materials:

  • This compound (Linker)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid or Benzoic acid (as a modulator)

  • Teflon-lined autoclave

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (1.0 eq) and this compound (1.0 eq) in DMF.

  • Add a modulator, such as acetic acid or benzoic acid (10-50 eq), to the solution. The modulator helps to control the crystallite size and reduce defects.[16][17]

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 120-150 °C for 24-72 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with DMF and then with ethanol.

  • Activate the MOF by solvent exchange with a suitable solvent (e.g., methanol or acetone) and subsequent heating under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_linker Linker Synthesis cluster_mof MOF Synthesis (Solvothermal) Start Terephthalic acid monomethyl ester Step1 React with NIITP and Acetyl Chloride Start->Step1 Intermediate Methyl 4-(5-methyl-1,3,4- oxadiazol-2-yl)benzoate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Linker 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid Step2->Linker Mix Mix & Sonicate Linker->Mix Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Heat in Autoclave (120-150°C) Mix->Heat Product Crystalline MOF Heat->Product Wash Wash with DMF & Ethanol Product->Wash Activate Activate under Vacuum Wash->Activate Final_MOF Activated MOF Activate->Final_MOF Drug_Delivery_Pathway MOF Porous MOF with Oxadiazole Linker Loading Drug Loading (Encapsulation) MOF->Loading Drug Therapeutic Agent Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Delivery Administration to Biological System Loaded_MOF->Delivery Release Controlled Release (e.g., pH, ions) Delivery->Release Target Target Site (e.g., Cancer Cell) Release->Target Effect Therapeutic Effect Target->Effect Catalysis_Workflow Reactants Substrates for Pharmaceutical Synthesis Reaction Catalytic Reaction (e.g., Condensation, Coupling) Reactants->Reaction Catalyst MOF with Oxadiazole Linker (Heterogeneous Catalyst) Catalyst->Reaction Products Desired Pharmaceutical Intermediate/Product Reaction->Products Separation Easy Separation of Catalyst (Filtration) Reaction->Separation Separation->Catalyst Recycle Catalyst Recycling Separation->Recycle Recycle->Catalyst

References

Application Notes and Protocols for the Incorporation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polymers incorporating heterocyclic rings, such as 1,3,4-oxadiazoles, are of significant interest due to their exceptional thermal stability, mechanical strength, and potential for various applications, including high-performance materials and drug delivery systems. The 1,3,4-oxadiazole moiety is known to enhance the thermal and hydrolytic stability of polymer chains.[1][2] This document provides detailed experimental procedures for the synthesis of the monomer 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its subsequent incorporation into polyesters and polyamides through polycondensation reactions.

Monomer Synthesis: this compound

A common route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine precursors.[3][4] This can be achieved using various dehydrating agents such as phosphorus oxychloride (POCl₃).[4][5]

Reaction Scheme:

cluster_Monomer Monomer Synthesis terephthalic_hydrazide Terephthalic acid dihydrazide diacylhydrazine N'-acetyl-4- carboxybenzohydrazide terephthalic_hydrazide->diacylhydrazine Pyridine acetyl_chloride Acetyl Chloride acetyl_chloride->diacylhydrazine monomer 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid diacylhydrazine->monomer POCl3, heat

Caption: Synthesis of the target monomer.

Protocol:

  • Synthesis of N'-acetyl-4-carboxybenzohydrazide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve terephthalic acid dihydrazide (1 equivalent) in pyridine.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain N'-acetyl-4-carboxybenzohydrazide.

  • Cyclodehydration to form this compound:

    • To the N'-acetyl-4-carboxybenzohydrazide (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture under reflux for 4-6 hours.[5]

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The resulting precipitate is the crude this compound.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the purified monomer.

Incorporation into Polyesters via Polycondensation

The carboxylic acid functionality of the monomer allows it to act as a diacid monomer (or a functionalized monoacid to cap polymer chains or create copolymers) in polyester synthesis when reacted with a diol.

Reaction Scheme:

cluster_Polyester Polyester Synthesis monomer 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid polyester Oxadiazole-containing Polyester monomer->polyester Catalyst (e.g., Antimony Trioxide), High Temperature, Vacuum diol Diol (e.g., Ethylene Glycol) diol->polyester

Caption: Polyester synthesis workflow.

Protocol: Melt Polycondensation

  • Esterification:

    • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, place this compound, a diol (e.g., ethylene glycol or 1,4-butanediol) in a desired molar ratio, and a catalyst (e.g., antimony trioxide or zinc acetate, typically 200-500 ppm).

    • Heat the mixture under a slow stream of nitrogen to about 180-220 °C to initiate the esterification reaction, during which water will be evolved and collected.

    • Maintain this temperature until the evolution of water ceases (typically 2-4 hours).

  • Polycondensation:

    • Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg.

    • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

    • Once the desired viscosity is achieved, cool the reactor and extrude the polymer.

Expected Polymer Properties:

Polyesters containing 1,3,4-oxadiazole rings are expected to exhibit high thermal stability.

PropertyExpected Value Range
Glass Transition Temp. (Tg)180 - 250 °C
5% Weight Loss Temp. (TGA)270 - 400 °C
Inherent Viscosity0.5 - 1.2 dL/g
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO, NMP)[1]

Incorporation into Polyamides via Polycondensation

To incorporate the monomer into a polyamide, the carboxylic acid group is typically converted to a more reactive acid chloride. This acid chloride is then reacted with a diamine in a low-temperature solution polycondensation.

Reaction Scheme:

cluster_Polyamide Polyamide Synthesis monomer 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid acid_chloride 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoyl chloride monomer->acid_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->acid_chloride polyamide Oxadiazole-containing Polyamide acid_chloride->polyamide Low Temperature, Solvent (e.g., NMP) diamine Diamine (e.g., Hexamethylenediamine) diamine->polyamide

Caption: Polyamide synthesis workflow.

Protocol: Low-Temperature Solution Polycondensation

  • Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoyl chloride:

    • In a flask equipped with a reflux condenser and a gas trap, add this compound and an excess of thionyl chloride (SOCl₂).

    • Add a few drops of dimethylformamide (DMF) as a catalyst.

    • Heat the mixture under reflux for 2-4 hours until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride. This can be used in the next step without further purification.

  • Polycondensation:

    • In a dry, nitrogen-purged reaction vessel, dissolve an aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline or hexamethylenediamine) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

    • Cool the solution to 0-5 °C.

    • Add the synthesized 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoyl chloride (as a solid or dissolved in a small amount of the same solvent) portion-wise to the stirred diamine solution.

    • Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to proceed at room temperature for an additional 12-24 hours.

    • Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyamide.

    • Filter the polymer, wash it extensively with water and methanol, and dry it in a vacuum oven at 80-100 °C.

Expected Polymer Properties:

Aromatic polyamides containing 1,3,4-oxadiazole rings are known for their excellent thermal stability and mechanical properties.

PropertyExpected Value Range
Glass Transition Temp. (Tg)200 - 300 °C
10% Weight Loss Temp. (TGA)> 450 °C
Tensile Strength80 - 150 MPa
SolubilitySoluble in strong acids (e.g., H₂SO₄) and some polar aprotic solvents[2]

Polymer Characterization

Workflow for Polymer Analysis:

cluster_Characterization Polymer Characterization Polymer Synthesized Polymer FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR NMR NMR Spectroscopy (Chemical Structure) Polymer->NMR GPC Gel Permeation Chromatography (Mw, Mn, PDI) Polymer->GPC DSC Differential Scanning Calorimetry (Tg, Tm) Polymer->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA Data Polymer Properties Data FTIR->Data NMR->Data GPC->Data DSC->Data TGA->Data

Caption: Polymer characterization workflow.

Protocols:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectra of the monomer and the polymers using KBr pellets or as thin films.

    • Confirm the formation of the oxadiazole ring (typically with characteristic peaks around 1610-1620 cm⁻¹ for C=N, and 1020-1070 cm⁻¹ for C-O-C).

    • For polyesters, verify the presence of the ester carbonyl peak (~1720-1740 cm⁻¹).

    • For polyamides, confirm the presence of the amide carbonyl peak (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CF₃COOD).

    • Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the monomer and the repeating units in the polymer.

  • Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

    • Use a suitable solvent (e.g., DMF or NMP with LiBr) as the mobile phase and polystyrene or poly(methyl methacrylate) standards for calibration.

  • Thermal Analysis (TGA and DSC):

    • Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere to determine the thermal stability of the polymers, typically by identifying the temperature at which 5% or 10% weight loss occurs.

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable) of the polymers.

Disclaimer: These protocols are based on established chemical principles and published procedures for similar compounds. Researchers should adapt these methods as necessary and perform all experiments with appropriate safety precautions in a well-ventilated fume hood.

References

The Versatile Scaffold: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in the Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets.[1][2] This structural motif is a common feature in a multitude of compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A key to these activities often lies in the inhibition of specific enzymes. The compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid serves as a versatile building block for the synthesis of such enzyme inhibitors. Its carboxylic acid group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups. While direct and extensive literature on enzyme inhibitors synthesized from this specific benzoic acid is emerging, the potent activity of its close structural analogs, particularly its sulfonamide bioisostere, underscores the significant potential of this scaffold.

This document provides detailed protocols and application notes on the use of this compound and its analogs in the synthesis of enzyme inhibitors, with a primary focus on carbonic anhydrase.

Data Presentation

The following table summarizes the inhibitory activity of a key derivative of the 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl scaffold against human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide against Carbonic Anhydrase Isoforms

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamidehCA IIPotent (specific Kᵢ not detailed)[5]

Note: While the primary literature confirms potent and selective inhibition, a specific numerical Kᵢ value was not provided in the initial reports.

Experimental Protocols

Protocol 1: Synthesis of the Carbonic Anhydrase Inhibitor 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide

This protocol details the synthesis of a potent carbonic anhydrase II inhibitor, which is a close bioisosteric analog of this compound.[5]

Materials:

  • 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonia solution

  • Cold water

Procedure:

  • To a reaction flask, add 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide and 2 equivalents of phosphorus oxychloride.

  • Heat the reaction mixture at 80°C for 4-5 hours.

  • After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.

  • Carefully pour the oily residue onto ice.

  • Neutralize the resulting suspension with an ammonia solution and stir for 2 hours.

  • Filter the precipitate and wash it thoroughly with cold water.

  • Dry the product to obtain 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide.

Protocol 2: Proposed Synthesis of Amide Derivatives from this compound

This protocol describes a general method for the synthesis of amide derivatives, which can be screened for inhibitory activity against various enzymes such as kinases and proteases.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • An appropriate primary or secondary amine (R¹R²NH)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add a few drops of DMF (if using SOCl₂) and then add thionyl chloride (1.2 eq.) dropwise at 0°C. Stir the mixture at room temperature for 2 hours or until the starting material is consumed (monitored by TLC).

  • Alternatively, for peptide coupling, dissolve the benzoic acid in DMF, add the coupling agent (e.g., HATU, 1.1 eq.), the amine (1.0 eq.), and DIPEA (2.0 eq.).

  • If using the acid chloride method, evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add the desired amine (1.1 eq.) and TEA (1.5 eq.) at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Protocol 3: Proposed Synthesis of Ester Derivatives from this compound

This protocol outlines a general procedure for the synthesis of ester derivatives, which can be evaluated as potential enzyme inhibitors.

Materials:

  • This compound

  • An appropriate alcohol (R-OH)

  • Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst

  • Methanol or another suitable solvent

  • Sodium bicarbonate

Procedure (Fischer Esterification):

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired ester.

Visualizations

Synthesis_of_Carbonic_Anhydrase_Inhibitor start 4-(2-acetylhydrazine-1-carbonyl)- benzenesulfonamide reagent1 POCl₃, 80°C start->reagent1 1. intermediate Cyclization & Dehydration reagent1->intermediate 2. product 4-(5-methyl-1,3,4-oxadiazol-2-yl)- benzenesulfonamide intermediate->product 3. Neutralization & Isolation

Caption: Synthesis of a potent carbonic anhydrase inhibitor.

Derivatization_of_Benzoic_Acid cluster_amide Amide Synthesis cluster_ester Ester Synthesis start This compound amide_reagents 1. SOCl₂ or HATU 2. R¹R²NH, Base start->amide_reagents ester_reagents R-OH, H⁺ (cat.) start->ester_reagents amide_product Amide Derivatives (Potential Kinase/Protease Inhibitors) amide_reagents->amide_product ester_product Ester Derivatives ester_reagents->ester_product

Caption: Proposed derivatization of the title compound.

Bioisosterism cluster_bioisosteres Bioisosteric Groups scaffold 4-(5-Methyl-1,3,4-oxadiazol-2-yl)-phenyl- carboxylic_acid -COOH (Carboxylic Acid) sulfonamide -SO₂NH₂ (Sulfonamide) carboxylic_acid->sulfonamide Bioisosteric Replacement

Caption: Bioisosteric relationship in enzyme inhibitors.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety that has been explored for its broad spectrum of pharmacological activities, including antimicrobial effects. This document provides detailed protocols for evaluating the in vitro antimicrobial activity of newly synthesized 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives.

The primary methods described are the broth microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion method for initial qualitative screening. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[1][2]

Data Presentation

The antimicrobial activity of the this compound derivatives can be summarized in the following table. Data should be presented as the mean of at least three independent experiments.

Table 1: Summary of MIC and MBC Values for this compound Derivatives (µg/mL)

Compound DerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
MIC MBC MIC MBC
Derivative 116323264
Derivative 28161632
Derivative 3326464>128
Ciprofloxacin0.510.250.5
FluconazoleN/AN/AN/AN/A

*MFC (Minimum Fungicidal Concentration) is the equivalent of MBC for fungi. N/A: Not Applicable.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3] Broth microdilution is a quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism.[3]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1280 µg/mL.[1]

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth (CAMHB or RPMI-1640) into wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution to well 1.[4]

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly and transfer 100 µL to well 3. Continue this process down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).[4]

  • Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).[1]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[4][6]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3] The sterility control should be clear, and the growth control should be turbid.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the clear wells of the MIC assay onto agar plates.[7] It is defined as the lowest concentration of an antibacterial agent that kills 99.9% of the initial bacterial inoculum.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From each well that showed no visible growth in the MIC plate (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[1]

  • Plating: Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[1]

  • Determining MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[2]

Agar Disk Diffusion Method (Qualitative Screening)

The agar disk diffusion test is a widely used method for preliminary screening of antimicrobial activity.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial and fungal strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[11]

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[12]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[13] A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[9] A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for determining the antimicrobial activity of the test compounds.

Antimicrobial_Testing_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Inoculation Inoculate 96-well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation_MIC Incubate Plate (16-20h at 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Data_Summary Summarize Data in Table Read_MIC->Data_Summary Incubation_MBC Incubate Plates (18-24h at 35°C) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Read_MBC->Data_Summary Interpretation Interpret Results (Bacteriostatic vs. Bactericidal) Data_Summary->Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Interpretation of MIC and MBC Results

The relationship between MIC and MBC values is crucial for classifying the antimicrobial effect of a compound as either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria).

MIC_MBC_Interpretation Interpretation of MIC and MBC Results cluster_results Experimental Results cluster_analysis Analysis cluster_interpretation Interpretation MIC Determine MIC Ratio Calculate MBC/MIC Ratio MIC->Ratio MBC Determine MBC MBC->Ratio Bactericidal Bactericidal Activity Ratio->Bactericidal Ratio ≤ 4 Bacteriostatic Bacteriostatic Activity Ratio->Bacteriostatic Ratio > 4

Caption: Interpretation of MIC and MBC Results.

References

Application Note: High-Throughput Analysis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a phenyl-hexyl stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or other research applications involving this compound.

Note: A validated method for the structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), has been reported and serves as the basis for this proposed protocol.[1][2][3] The parameters provided herein are adapted from this existing methodology and represent a starting point for method development and validation for this compound.

Introduction

This compound is a small organic molecule featuring a substituted oxadiazole ring, a class of compounds known for a wide range of pharmacological activities.[4] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the necessary sensitivity and specificity for such demanding bioanalytical applications.[5][6]

This application note provides a detailed protocol for a proposed HPLC-MS/MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to guide researchers in the analysis of this compound in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte from human plasma.[2]

Protocol:

  • Thaw human plasma samples and working standard solutions at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 5 µL of the appropriate working standard solution or blank solvent.

  • To precipitate proteins, add 200 µL of methanol.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Chromatographic separation is performed using an Agilent 1260 Infinity chromatograph or a similar system.[1][2] A Kinetex Phenyl-Hexyl column is used to achieve good peak shape and separation from endogenous plasma components.[1][2] Detection is carried out with an AB Sciex QTRAP 5500 triple quadrupole mass spectrometer or an equivalent instrument, using electrospray ionization (ESI) in positive ion mode.[1][2]

Table 1: HPLC Parameters

ParameterValue
Column Kinetex Phenyl-Hexyl (50 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.095
3.095
3.120
5.020

Table 3: Mass Spectrometry Parameters (Proposed)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 205.1
Product Ion (Q3) m/z 187.1 (Quantifier), m/z 159.1 (Qualifier)
Collision Energy To be optimized
Dwell Time 100 ms
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Note: MRM transitions are proposed based on the structure of this compound (C10H8N2O3, MW: 204.18). The precursor ion [M+H]+ is expected at m/z 205.1. Product ions are predicted based on the loss of water (-18) and the loss of the carboxyl group (-46). These parameters must be optimized experimentally.

Workflow Diagram

HPLC_MSMS_Workflow HPLC-MS/MS Workflow for Analyte Quantification cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) precipitate 2. Add Methanol (200 µL) & Vortex plasma->precipitate centrifuge 3. Centrifuge (10,000 rpm, 5 min) precipitate->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant inject 5. Inject into HPLC supernatant->inject hplc 6. Chromatographic Separation (Kinetex Phenyl-Hexyl) inject->hplc ms 7. Mass Spectrometry (ESI+, MRM Mode) hplc->ms integrate 8. Peak Integration ms->integrate quantify 9. Quantification (Calibration Curve) integrate->quantify report 10. Generate Report quantify->report

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

This application note outlines a proposed HPLC-MS/MS method for the determination of this compound in human plasma. The methodology is based on a validated procedure for a closely related analogue, suggesting a high probability of success.[1][2][3]

Method Performance (Expected):

  • Linearity: Based on the analogous compound, a linear range of approximately 2-2000 ng/mL is anticipated.[2] This should be established by constructing a calibration curve with at least six non-zero standards.

  • Sensitivity: The lower limit of quantification (LLOQ) is expected to be in the low ng/mL range, providing sufficient sensitivity for typical pharmacokinetic studies.

  • Selectivity: The use of MRM detection ensures high selectivity, minimizing interference from endogenous plasma components. The choice of a phenyl-hexyl column further aids in resolving the analyte from matrix interferences.

  • Carryover: Minimal carryover is expected with this method, but should be assessed by injecting a blank sample after the highest calibration standard.

Conclusion

The proposed HPLC-MS/MS method provides a detailed framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or drug development setting. It is essential that this proposed method undergoes full validation in accordance with regulatory guidelines to ensure its accuracy, precision, and reliability for its intended application.

References

Application Notes and Protocols for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid in material science. This compound is a bifunctional molecule featuring a carboxylic acid group and a thermally stable 1,3,4-oxadiazole heterocycle, making it a promising building block for advanced materials.[1] While specific examples of materials synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential for creating high-performance polymers and metal-organic frameworks (MOFs). The protocols and data presented herein are based on established synthetic routes for analogous compounds and the known properties of materials containing 1,3,4-oxadiazole and benzoic acid moieties.

Potential Applications in Material Science

The unique combination of a rigid, electron-deficient 1,3,4-oxadiazole ring and a reactive carboxylic acid group makes this compound a versatile monomer for various advanced materials.[1]

  • High-Performance Polymers: The incorporation of the 1,3,4-oxadiazole unit into polymer backbones is known to enhance thermal stability, mechanical strength, and resistance to oxidation.[2] As a dicarboxylic acid (or a precursor to a diamine derivative), this molecule can be used in the synthesis of aromatic polyamides, polyimides, and polyesters with high glass transition temperatures and thermal degradation points. These polymers are suitable for applications in aerospace, electronics, and automotive industries where materials are exposed to extreme conditions.

  • Photoluminescent Materials: The conjugated system of the phenyl and oxadiazole rings suggests that polymers incorporating this moiety may exhibit fluorescence.[2] Such materials could be utilized in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent coatings.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming crystalline, porous structures known as MOFs.[3][4][5] MOFs synthesized from ligands containing heterocyclic rings can exhibit interesting properties for gas storage and separation, catalysis, and sensing.[6] The presence of the oxadiazole ring could introduce specific functionalities and pore environments within the MOF structure.

Quantitative Data

The following tables present representative data for high-performance polymers and MOFs containing 1,3,4-oxadiazole and aromatic carboxylic acid components, respectively. This data provides an expected range of properties for materials synthesized using this compound.

Table 1: Representative Thermal Properties of Aromatic Polyamides Containing Heterocyclic Units

Polymer TypeGlass Transition Temperature (Tg)10% Weight Loss Temperature (Td10) in N2Char Yield at 700°C in N2 (%)
Aromatic Polyamide with Imidazole Units312–330 °C475–495 °C61–65%
Aromatic Polyamide with Oxadiazole Units290–350 °C450–550 °C55–70%

Data is generalized from studies on high-performance polyamides with similar heterocyclic structures.[7]

Table 2: Representative Properties of MOFs Derived from Aromatic Carboxylic Acid Linkers

MOF TypeMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Application
Zn-based MOFZn²⁺800 - 15000.4 - 0.8Gas Storage, Drug Delivery
Zr-based MOFZr⁴⁺1000 - 20000.5 - 1.2Catalysis, Sensing
Lanthanide-based MOFEu³⁺, Tb³⁺500 - 12000.3 - 0.7Luminescence, Sensing

Data is generalized from studies on MOFs synthesized with various aromatic carboxylic acid linkers.[3][4]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its potential use in the preparation of a polyamide and a metal-organic framework.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid and an acid hydrazide.

Materials:

  • Terephthalic acid monomethyl ester chloride

  • Acetic hydrazide

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Acylation of Acetic Hydrazide:

    • Dissolve acetic hydrazide in dichloromethane and cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of terephthalic acid monomethyl ester chloride to the solution with stirring.

    • Add pyridine dropwise as an acid scavenger.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the diacylhydrazine intermediate.

  • Cyclodehydration to form the Oxadiazole Ring:

    • Add the diacylhydrazine intermediate to an excess of phosphorus oxychloride.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution with a cold, concentrated sodium hydroxide solution.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate.

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the methyl ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify with concentrated HCl to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Protocol 2: Representative Synthesis of a Polyamide

This protocol describes a low-temperature solution polycondensation method to form a polyamide. This would first require conversion of the dicarboxylic acid to a diacid chloride or use in conjunction with a diamine. For this example, we will assume the synthesis of a diacid chloride from the corresponding dicarboxylic acid analog of our title compound.

Materials:

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoyl chloride (prepared from the carboxylic acid using thionyl chloride)

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

Procedure:

  • Dry the glassware thoroughly and conduct the reaction under a nitrogen atmosphere.

  • Dissolve the aromatic diamine and lithium chloride in NMP in a three-necked flask equipped with a mechanical stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoyl chloride to the stirred solution.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours.

  • Add a small amount of pyridine to neutralize any HCl formed.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

Protocol 3: Representative Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound (ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve the this compound ligand in DMF.

  • In a separate vial, dissolve the zinc nitrate hexahydrate in DMF.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100-120°C for 24-48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF three times, followed by an ethanol wash three times to exchange the solvent.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Visualizations

Synthesis_of_MOBA cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration cluster_step3 Step 3: Hydrolysis Acetic_Hydrazide Acetic Hydrazide Diacylhydrazine Diacylhydrazine Intermediate Acetic_Hydrazide->Diacylhydrazine + Pyridine, DCM Terephthalic_Acid_Derivative Terephthalic Acid Monomethyl Ester Chloride Terephthalic_Acid_Derivative->Diacylhydrazine Intermediate_Ester Methyl 4-(5-methyl-1,3,4- oxadiazol-2-yl)benzoate Diacylhydrazine->Intermediate_Ester + POCl3, heat Final_Product 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)benzoic acid Intermediate_Ester->Final_Product + NaOH, H2O/MeOH then H+ Diacylhydrazine_ref Diacylhydrazine Intermediate Intermediate_Ester_ref Intermediate Ester

Caption: Generalized synthesis workflow for this compound.

Polyamide_Synthesis Diacid_Chloride Diacid Chloride (from MOBA derivative) Polymerization Low-Temperature Solution Polycondensation (NMP, LiCl) Diacid_Chloride->Polymerization Diamine Aromatic Diamine (e.g., 4,4'-ODA) Diamine->Polymerization Polyamide High-Performance Polyamide Polymerization->Polyamide

Caption: Logical relationship for the synthesis of a polyamide.

MOF_Assembly cluster_reactants Reactants in Solution cluster_framework Self-Assembly Ligand MOBA Ligand MOF Porous MOF Structure Ligand->MOF Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->MOF

Caption: Conceptual diagram of Metal-Organic Framework (MOF) self-assembly.

References

Application Notes and Protocols for Developing Fluorescent Probes with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to developing fluorescent probes utilizing 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid as a core structural motif. This heterocyclic compound offers a versatile scaffold for the design of novel probes for biological imaging and sensing applications. The 1,3,4-oxadiazole ring system is known for its favorable photophysical properties and metabolic stability, making it an attractive component in the development of robust fluorescent tools.[1][2]

This document outlines the synthesis of the core compound, proposes a general protocol for its conjugation to a fluorophore, presents expected photophysical data, and details a hypothetical application in cellular imaging with an associated experimental workflow.

Synthesis of this compound

While this compound is commercially available (CAS 892502-28-2), a general synthetic route is provided below for researchers who wish to synthesize it in-house. The synthesis typically involves the cyclization of a corresponding acylhydrazone.

Protocol 1: Synthesis of this compound

A potential synthetic route involves the reaction of 4-carboxybenzohydrazide with an acetylating agent, followed by cyclization.

  • Step 1: Acetylation of 4-carboxybenzohydrazide. 4-carboxybenzohydrazide is reacted with acetic anhydride or acetyl chloride in a suitable solvent like pyridine or dichloromethane to form the N'-acetyl-4-carboxybenzohydrazide intermediate.

  • Step 2: Cyclization. The intermediate is then subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.

  • Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Development of a Fluorescent Probe: A Proposed Protocol

The carboxylic acid functionality of this compound provides a convenient handle for conjugation to other molecules, such as fluorophores, through amide bond formation. This section details a general protocol for coupling the core compound to an amine-containing fluorophore.

Protocol 2: Amide Coupling of this compound to an Amine-Functionalized Fluorophore

This protocol utilizes standard peptide coupling reagents to form a stable amide linkage.

  • Materials:

    • This compound

    • Amine-functionalized fluorophore (e.g., a derivative of rhodamine, fluorescein, or a BODIPY dye with a primary amine linker)[3][4]

    • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or alternatives like HATU or HBTU.[3][4]

    • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

    • Anhydrous solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    • Purification supplies: Silica gel for column chromatography, appropriate solvents for elution.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

    • In a separate flask, dissolve the amine-functionalized fluorophore (1 equivalent) and DIPEA (2 equivalents) in anhydrous DMF.

    • Add the activated carboxylic acid solution dropwise to the fluorophore solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired fluorescent probe.

Photophysical Properties of a Proposed Probe

The following table summarizes the expected photophysical properties of a hypothetical fluorescent probe, "Oxadiazole-Rhodamine," synthesized by coupling this compound with a rhodamine B derivative. These values are based on the known properties of similar oxadiazole-containing fluorophores.[5]

PropertyExpected Value
Absorption Maximum (λ_abs) ~550 nm
Emission Maximum (λ_em) ~575 nm
Stokes Shift ~25 nm
Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹
Quantum Yield (Φ) > 0.4 in ethanol
Solvent Dependency Moderate solvatochromism expected

Application: Imaging of Lysosomes in Live Cells

Background: The 1,3,4-oxadiazole moiety can be incorporated into probes designed to accumulate in specific cellular organelles. By conjugating it to a suitable fluorophore and potentially a lysosome-targeting group (e.g., a morpholine moiety), a probe for lysosomal imaging can be developed.

Hypothetical Signaling Pathway Interaction:

The developed probe, "Lyso-Oxadiazole," is designed to be pH-sensitive, exhibiting enhanced fluorescence in the acidic environment of the lysosome. This property can be used to monitor changes in lysosomal pH, which is often associated with cellular processes like autophagy and apoptosis.

Experimental Workflow for Live-Cell Imaging:

The following protocol outlines the use of the hypothetical "Lyso-Oxadiazole" probe for imaging lysosomes in a cancer cell line (e.g., HeLa).

  • Materials:

    • HeLa cells

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS)

    • "Lyso-Oxadiazole" probe stock solution (1 mM in DMSO)

    • Confocal microscope with appropriate filter sets for the probe's excitation and emission wavelengths.

  • Procedure:

    • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Probe Loading: Prepare a working solution of "Lyso-Oxadiazole" at a final concentration of 1-5 µM in serum-free DMEM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

    • Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

    • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a confocal microscope. Use an excitation wavelength of ~550 nm and collect the emission between 565-600 nm.

    • Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosomal marker (e.g., LysoTracker™ Green) following the manufacturer's protocol.

Visualizations

G cluster_synthesis Probe Synthesis Workflow A This compound C EDC/NHS Activation A->C B Amine-Functionalized Fluorophore D Amide Bond Formation B->D C->D E Purification (Column Chromatography) D->E F Characterized Fluorescent Probe E->F

Caption: Workflow for the synthesis of a fluorescent probe.

G cluster_imaging Live-Cell Imaging Protocol A Plate Cells B Add 'Lyso-Oxadiazole' Probe A->B C Incubate (30-60 min) B->C D Wash with PBS C->D E Image with Confocal Microscope D->E F Data Analysis E->F

Caption: Protocol for live-cell imaging with the fluorescent probe.

G cluster_pathway Hypothetical Probe-Signaling Interaction Probe Lyso-Oxadiazole Probe Cell Cell Membrane Probe->Cell Uptake Endosome Early Endosome Cell->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fluorescence Enhanced Fluorescence Lysosome->Fluorescence Activation Autophagy Autophagy pH_change Lysosomal pH Change Autophagy->pH_change Apoptosis Apoptosis Apoptosis->pH_change pH_change->Lysosome

Caption: Hypothetical interaction of the probe with a cellular pathway.

References

Synthetic Routes to Functionalized 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its functionalized analogs. The methodologies outlined herein are designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery.

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore found in a variety of medicinally important compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. Functionalization of the carboxylic acid group allows for the generation of diverse libraries of amide and ester derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be efficiently achieved through a two-step process starting from 4-carboxybenzohydrazide. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration 4-carboxybenzohydrazide 4-carboxybenzohydrazide Diacylhydrazine_intermediate N-Acetyl-N'-(4-carboxybenzoyl)hydrazine 4-carboxybenzohydrazide->Diacylhydrazine_intermediate Acetic Anhydride, Pyridine, 0°C to rt Acetic_anhydride Acetic Anhydride Core_Scaffold This compound Diacylhydrazine_intermediate->Core_Scaffold POCl3, heat

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Carboxybenzohydrazide

  • Acetic Anhydride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • Ice

Step 1: Synthesis of N-Acetyl-N'-(4-carboxybenzoyl)hydrazine

  • In a round-bottom flask, suspend 4-carboxybenzohydrazide (1.0 eq) in pyridine (10 vol).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled suspension with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain N-acetyl-N'-(4-carboxybenzoyl)hydrazine.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add N-acetyl-N'-(4-carboxybenzoyl)hydrazine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 vol) in a fume hood.

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitate formed is the crude product. Filter the solid, wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

StepReactantsReagents/SolventsTime (h)Temperature (°C)Yield (%)
14-CarboxybenzohydrazideAcetic Anhydride, Pyridine4-60 to rt85-95
2N-Acetyl-N'-(4-carboxybenzoyl)hydrazinePOCl₃2-4105-11070-85

Functionalization of the Core Scaffold: Synthesis of Amide Analogs

The carboxylic acid moiety of the core scaffold provides a convenient handle for further functionalization, most commonly through amide bond formation. A variety of coupling reagents can be employed for this transformation, allowing for the synthesis of a diverse library of analogs.

Functionalization_Workflow Core_Scaffold This compound Amide_Analog Functionalized Amide Analog Core_Scaffold->Amide_Analog Coupling Reagent, Base, Solvent, rt Substituted_Aniline Substituted Aniline (R-NH2) Substituted_Aniline->Amide_Analog

Caption: General workflow for the functionalization of the core scaffold via amide coupling.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 3-methoxyaniline, etc.)

  • Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., DMF, DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure using HATU:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide analog.

Coupling ReagentBaseSolventTime (h)Temperature (°C)Typical Yield (%)
HATUDIPEADMF2-6rt75-90
HBTUEt₃NDMF4-8rt70-85
EDC/HOBtDMAPDCM12-24rt60-80

Potential Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise as potent anticancer agents. Two potential mechanisms of action involve the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition Signaling Pathway

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is impaired. These cells become heavily reliant on the base excision repair (BER) pathway, in which PARP plays a crucial role. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to genomic instability and cell death.

Caption: Simplified PARP inhibition signaling pathway in cancer cells.

VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis. The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibitors of VEGFR-2 can block this signaling pathway, thereby inhibiting angiogenesis and suppressing tumor growth.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Conclusion

The synthetic routes and protocols detailed in this document provide a robust framework for the synthesis and functionalization of this compound analogs. The versatility of the core scaffold, coupled with the potential for potent and selective inhibition of key cancer-related signaling pathways, makes these compounds highly attractive for further investigation in drug discovery programs. The provided methodologies and biological context are intended to facilitate the research and development of novel therapeutics based on this promising chemical scaffold.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the synthetic step.

Problem 1: Low Yield in the Formation of the Diacylhydrazine Intermediate

Question: I am experiencing a low yield during the acylation of 4-(hydrazinecarbonyl)benzoic acid (or its methyl ester) with acetic anhydride/acetyl chloride. What are the possible causes and solutions?

Answer:

Low yields in this step are often attributed to incomplete reaction, side reactions, or degradation of the starting material. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature. Ensure your reagents are fresh and anhydrous, as moisture can quench the acetylating agent.

  • Side Reactions:

    • Di-acetylation: The terminal nitrogen of the hydrazine moiety can undergo di-acetylation.

    • Solution: Use a controlled amount of the acetylating agent (typically 1.0 to 1.2 equivalents). Adding the acetylating agent dropwise at a lower temperature (e.g., 0-5 °C) can help minimize this side reaction.

  • Purity of Starting Material:

    • Solution: Ensure the starting 4-(hydrazinecarbonyl)benzoic acid or its methyl ester is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

Problem 2: Inefficient Cyclodehydration to the Oxadiazole Ring

Question: The cyclization of the N,N'-diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring is giving a poor yield. How can I optimize this step?

Answer:

The cyclodehydration step is critical and often requires harsh conditions, which can lead to degradation if not properly controlled. The choice of dehydrating agent and reaction conditions are crucial.

  • Ineffective Dehydrating Agent:

    • Phosphorus Oxychloride (POCl₃): This is a common and effective dehydrating agent for this reaction. However, the amount and temperature are critical.

      • Solution: Use a sufficient excess of POCl₃ (it can often be used as the solvent). The reaction typically requires heating, often to reflux. A temperature range of 80-110 °C is commonly reported for similar syntheses.[1] The reaction time should be optimized by monitoring via TLC (typically 4-12 hours).

    • Alternative Dehydrating Agents: Other reagents can be employed, such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or Burgess reagent.[2] The optimal reagent may vary depending on the specific substrate.

  • Reaction Temperature and Time:

    • Too Low: Insufficient temperature will lead to an incomplete reaction.

    • Too High/Too Long: Excessive heat or prolonged reaction times can lead to decomposition of the product, resulting in a dark-colored reaction mixture and a lower yield of the desired product.

    • Solution: Start with the reported conditions for analogous compounds and optimize. A stepwise increase in temperature or time while monitoring the reaction progress is recommended.

  • Work-up Procedure:

    • Hydrolysis of POCl₃: The work-up of reactions involving POCl₃ is highly exothermic and must be done carefully.

    • Solution: After the reaction, the excess POCl₃ is typically removed under vacuum. The residue is then quenched by pouring it slowly onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. Neutralization is then carried out, often with a base like ammonia or sodium bicarbonate, to precipitate the product.[1]

Problem 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product, this compound. What are the common impurities and how can I remove them?

Answer:

Purification challenges can arise from unreacted starting materials, side products, or decomposition products.

  • Common Impurities:

    • Unreacted Diacylhydrazine: If the cyclization is incomplete, the starting diacylhydrazine will be a major impurity.

    • Hydrolyzed Intermediates: During work-up, some of the ester precursor (if used) might hydrolyze back to the carboxylic acid before cyclization is complete.

    • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of polymeric byproducts.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system needs to be identified. Ethanol, methanol, or acetic acid are often good choices for polar compounds like this.

    • Acid-Base Extraction: If the product is in its ester form, unreacted starting carboxylic acids can be removed by washing the organic solution with a mild base (e.g., sodium bicarbonate solution). Conversely, if the final product is the carboxylic acid, it can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

    • Column Chromatography: While often not ideal for the final carboxylic acid due to its polarity, it can be effective for purifying the methyl ester intermediate. Silica gel chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) can separate the desired ester from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method involves a two-step process:

  • Formation of a diacylhydrazine: This is typically achieved by reacting a derivative of terephthalic acid, such as monomethyl terephthalate hydrazide, with an acetylating agent like acetic anhydride or acetyl chloride.

  • Cyclodehydration: The resulting N'-acetyl-4-(hydrazinecarbonyl)benzoic acid methyl ester is then treated with a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to form the 1,3,4-oxadiazole ring. The methyl ester is subsequently hydrolyzed to the final carboxylic acid product.

Q2: Can I start from terephthalic acid directly?

A2: Yes, starting from terephthalic acid is a viable route.[3][4] The process would typically involve:

  • Esterification of one of the carboxylic acid groups to form monomethyl terephthalate.

  • Conversion of the remaining carboxylic acid to an acid chloride, followed by reaction with hydrazine to form the hydrazide.

  • Acetylation of the hydrazide.

  • Cyclodehydration.

  • Hydrolysis of the methyl ester.

Q3: My reaction mixture turns dark brown or black during the cyclodehydration step. What does this indicate and how can I prevent it?

A3: A dark coloration often indicates decomposition of the starting material or product due to harsh reaction conditions. To mitigate this, you can try:

  • Lowering the reaction temperature.

  • Reducing the reaction time.

  • Ensuring an inert atmosphere (e.g., using nitrogen or argon) if your compounds are sensitive to oxidation at high temperatures.

  • Using a milder dehydrating agent if possible.

Q4: What are some alternative cyclization reagents to POCl₃?

A4: While POCl₃ is widely used, other reagents can be effective and may offer milder reaction conditions. These include:

  • Thionyl chloride (SOCl₂)

  • Polyphosphoric acid (PPA)

  • Triflic anhydride

  • Burgess reagent[2]

  • Triphenylphosphine in the presence of a halogen source (e.g., CCl₄)

The choice of reagent will depend on the specific substrate and desired reaction conditions.

Q5: How do I hydrolyze the methyl ester of this compound to the final product?

A5: The hydrolysis of the methyl ester to the carboxylic acid can be achieved under either acidic or basic conditions.

  • Basic Hydrolysis: Refluxing the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent such as methanol or ethanol is a common method.[5] After the reaction is complete, the solution is acidified to precipitate the carboxylic acid.[5][6][7]

  • Acidic Hydrolysis: Refluxing the ester in an aqueous acidic solution (e.g., with sulfuric acid or hydrochloric acid) can also effect the hydrolysis.[6][7]

Data Presentation

Table 1: Comparison of Yields for the Synthesis of this compound and Analogs under Various Conditions.

Starting MaterialAcetylating AgentCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide-POCl₃-804-550-53[1]
4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide-POCl₃-105-11012-[1]
Terephthalic dihydrazide-POCl₃DMF--80[4]
N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide-PPh₃/CCl₄Acetonitrile100152[8]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid-POCl₃-reflux--[9]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoate

This protocol is adapted from procedures for analogous compounds.

Step 1: Synthesis of Methyl 4-(N'-acetylhydrazinecarbonyl)benzoate

  • To a stirred solution of methyl 4-(hydrazinecarbonyl)benzoate (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the diacylhydrazine intermediate.

Step 2: Cyclodehydration to Methyl 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoate

  • To the dried N'-acetyl-4-(hydrazinecarbonyl)benzoate methyl ester (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonia until a precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and dry to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Protocol 2: Hydrolysis to this compound
  • Dissolve the methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate (1 equivalent) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Workflow Start Terephthalic Acid Monomethyl Ester Hydrazide Methyl 4-(hydrazinecarbonyl)benzoate Start->Hydrazide Hydrazine Hydrate Diacylhydrazine N'-acetyl-4-(hydrazinecarbonyl)benzoic acid methyl ester Hydrazide->Diacylhydrazine Acetic Anhydride OxadiazoleEster Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate Diacylhydrazine->OxadiazoleEster POCl3 (Cyclodehydration) FinalProduct This compound OxadiazoleEster->FinalProduct Hydrolysis (NaOH, then HCl)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic LowYield Low Overall Yield Step1 Low Yield in Diacylhydrazine Formation? LowYield->Step1 Step2 Inefficient Cyclodehydration? Step1->Step2 No Sol1 Check Reagent Purity Optimize Acetylation Conditions (Temp, Time, Equivalents) Step1->Sol1 Yes Step3 Product Loss during Purification? Step2->Step3 No Sol2 Optimize Cyclizing Agent (e.g., POCl3) Control Temperature and Time Careful Work-up Step2->Sol2 Yes Sol3 Optimize Recrystallization Solvent Consider Acid-Base Extraction Purify Intermediate Ester Step3->Sol3 Yes Success Improved Yield Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Technical Support Center: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

Troubleshooting Guide

Issue 1: Low Purity After Synthesis

  • Question: My initial product purity is low after synthesis. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can include unreacted starting materials, such as 4-carboxybenzohydrazide and acetic anhydride (or its derivatives), and side-products from incomplete cyclization. The purification strategy will depend on the nature of the impurity. An initial acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic starting materials. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer. The aqueous layer can then be acidified to precipitate the purified product.

Issue 2: Difficulty with Recrystallization

  • Question: I'm having trouble recrystallizing the compound. It either crashes out too quickly or remains an oil. What should I do?

  • Answer: The choice of solvent is critical for successful recrystallization. Given the aromatic and carboxylic acid functionalities, a polar protic solvent or a solvent mixture is likely to be effective. Try solvents such as ethanol, methanol, or acetic acid. If the compound is too soluble at room temperature in these solvents, consider a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., methanol) at an elevated temperature and then slowly add a poor solvent (e.g., water) until turbidity is observed. Then, allow the solution to cool slowly. If an oil forms, try redissolving it and adding more of the poor solvent at a higher temperature before cooling. Seeding with a small crystal of pure product can also induce crystallization.

Issue 3: Streaking on Thin Layer Chromatography (TLC)

  • Question: My compound is streaking on the TLC plate. How can I get clean spots?

  • Answer: Streaking on TLC for a carboxylic acid is common due to its polarity and interaction with the silica gel. To prevent this, you can add a small amount of a polar modifier to your mobile phase. For example, adding 1-2% acetic acid or formic acid to an ethyl acetate/hexane mobile phase can protonate the carboxylic acid, reducing its interaction with the silica and resulting in sharper spots.

Issue 4: Poor Separation in Column Chromatography

  • Question: I am not getting good separation of my compound from impurities during column chromatography. What can I do?

  • Answer: Similar to the TLC troubleshooting, adding a small percentage of an acid to the mobile phase can improve separation. Additionally, ensure you are using an appropriate solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating compounds with different polarities. For this compound, a gradient of ethyl acetate in hexane with a constant small percentage of acetic acid would be a good starting point. Also, ensure the column is not overloaded with the crude product.

Frequently Asked Questions (FAQs)

  • What is the expected appearance of pure this compound?

    • Pure this compound is expected to be a white to off-white solid.[1]

  • What is the solubility profile of this compound?

  • What analytical techniques can I use to assess the purity of my compound?

    • High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Thin Layer Chromatography (TLC) is a quick and effective way to qualitatively assess purity and monitor the progress of a reaction or purification.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data for different purification methods for this compound, assuming a starting crude purity of 85%.

Purification MethodPurity (%)Yield (%)
Acid-Base Extraction9580
Recrystallization (Ethanol/Water)9870
Column Chromatography>9960

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated solution of sodium bicarbonate (3 x 50 mL for every 100 mL of organic solution).

  • Combine the aqueous layers.

  • Acidify the combined aqueous layers to pH 2-3 with 1M HCl.

  • The purified product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid at reflux temperature.

  • Once fully dissolved, slowly add a poor solvent (e.g., deionized water) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the good solvent (ethanol) to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Column Column Chromatography Extraction->Column High Purity Needed Pure Pure Product (>99%) Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity Issue Streaking Streaking on TLC? Start->Streaking Recrystallization_Fails Recrystallization Fails? Start->Recrystallization_Fails Poor_Separation Poor Column Separation? Start->Poor_Separation Add_Acid Add Acid to Mobile Phase Streaking->Add_Acid Yes Change_Solvent Change Recrystallization Solvent/System Recrystallization_Fails->Change_Solvent Yes Gradient_Elution Use Gradient Elution & Add Acid Poor_Separation->Gradient_Elution Yes

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule with both polar and non-polar functionalities. The carboxylic acid and 1,3,4-oxadiazole rings introduce polarity and hydrogen bonding capabilities, while the benzene ring and methyl group are non-polar. This structure suggests that its solubility will be moderate in polar aprotic solvents and lower in both highly polar protic solvents and non-polar solvents. Complete dissolution may require heating or the use of solubility enhancement techniques.

Q2: Which organic solvents are likely to be the most effective for dissolving this compound?

A2: Based on the "like dissolves like" principle, polar aprotic solvents are generally the best starting point for dissolving this compound. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors. Alcohols like ethanol and methanol may also be suitable, though solubility might be more limited.

Q3: Why does my compound "crash out" of solution when I add a different solvent?

A3: This phenomenon, often called precipitation or "crashing out," typically occurs when there is a significant and rapid change in the polarity of the solvent system. For instance, if you have a concentrated stock solution of your compound in a polar organic solvent like DMSO and then dilute it into a less polar or non-polar solvent, the compound's solubility dramatically decreases, leading to its precipitation.

Q4: Can I use sonication or heating to improve the solubility of my compound?

A4: Yes, both sonication and heating can be effective methods to increase the rate of dissolution and, in the case of heating, the equilibrium solubility. Heating provides the necessary energy to overcome the crystal lattice energy of the solid compound. However, be cautious when heating, as it can potentially lead to the degradation of your compound if it is thermally sensitive. Always perform initial stability tests. Sonication uses ultrasonic waves to agitate the solvent and break apart solute particles, which can accelerate the dissolution process, especially for kinetically limited solubilities.

Q5: How does the purity of the compound affect its solubility?

A5: The purity of this compound can significantly impact its observed solubility. Impurities can sometimes enhance solubility (e.g., by disrupting the crystal lattice) or reduce it (e.g., by being insoluble themselves and acting as nucleation sites for precipitation). Furthermore, different polymorphic forms of the compound can exhibit different solubilities. Therefore, using a well-characterized, pure compound is crucial for obtaining reproducible solubility data.

Troubleshooting Guides

Issue 1: The compound is poorly soluble in the desired organic solvent.
  • Question: I am trying to dissolve this compound in my chosen organic solvent for an experiment, but it remains a suspension even after vigorous stirring. What should I do?

  • Answer:

    • Verify Solvent Choice: Confirm that you are using an appropriate solvent. Polar aprotic solvents like DMF or DMSO are generally good starting points. Refer to the solubility data table below for guidance.

    • Apply Heat: Gently warm the mixture while stirring. Many compounds exhibit significantly higher solubility at elevated temperatures.[1][2][3] Be mindful of the compound's thermal stability.

    • Use a Co-solvent: Introduce a small amount of a co-solvent to modify the polarity of your primary solvent.[][5][6][7] For example, if your primary solvent is moderately polar, adding a small percentage of a more polar solvent like DMF could enhance solubility.

    • Consider Salt Formation: As a carboxylic acid, this compound can be converted to a more soluble salt by reacting it with a suitable base.[8][9][10][11][12] This is a very effective method for increasing solubility in polar solvents.

Issue 2: The compound dissolves initially but precipitates over time.
  • Question: I managed to dissolve my compound, but after some time, I observed solid material reappearing in my solution. Why is this happening?

  • Answer: This often indicates that you have created a supersaturated solution. While heating or other methods might have initially forced the compound to dissolve beyond its equilibrium solubility at room temperature, the solution is thermodynamically unstable. Over time, it equilibrates, and the excess solute precipitates out.

    • To address this:

      • Prepare a solution at a concentration known to be below the saturation point at your working temperature.

      • If a higher concentration is necessary, consider using a co-solvent system or forming a more stable salt of the compound to increase its intrinsic solubility.

      • Maintain a constant temperature for your solution, as fluctuations can trigger precipitation.

Issue 3: Inconsistent solubility results between experiments.
  • Question: I am getting different results for the solubility of my compound each time I run my experiment. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Variations in Solvent Quality: Ensure you are using the same grade and source of solvent for all experiments. The presence of small amounts of water or other impurities can affect solubility.

    • Temperature Fluctuations: Small changes in ambient temperature can influence solubility. Try to perform your experiments in a temperature-controlled environment.

    • Equilibration Time: Ensure that you are allowing sufficient time for the solution to reach equilibrium. Some compounds dissolve slowly.

    • Compound Batch Variation: Different synthesis batches may have slight variations in purity or polymorphic form, leading to different solubility profiles.

Data Presentation

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesEstimated SolubilityRationale
Polar Aprotic DMSO, DMFHighGood balance of polarity to interact with both polar and non-polar parts of the molecule.
Polar Protic Methanol, EthanolMediumCan act as hydrogen bond donors and acceptors, but the non-polar regions of the molecule may limit high solubility.[1][2][13][14]
Non-Polar Hexane, TolueneLowThe polar carboxylic acid and oxadiazole groups have unfavorable interactions with non-polar solvents.[2]
Chlorinated Dichloromethane (DCM), ChloroformLow to MediumModerate polarity may allow for some dissolution, but likely not to a high concentration.[2]
Ethers Diethyl ether, Tetrahydrofuran (THF)LowGenerally low polarity, offering poor solvation for the polar functional groups.[1]

Experimental Protocols

Protocol 1: General Procedure for Determining Qualitative Solubility
  • Preparation: Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.

  • Observation and Agitation: Vigorously vortex or stir the mixture for 1-2 minutes at a consistent temperature. Observe if the solid dissolves completely.

  • Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation and observation.

  • Categorization: Continue adding solvent in increments up to a defined total volume (e.g., 1 mL). Categorize the solubility based on the amount of solvent required for complete dissolution (e.g., "soluble," "sparingly soluble," "insoluble").

Protocol 2: Solubility Enhancement via Salt Formation
  • Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Base Addition: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of the same solvent or water) dropwise to the solution while stirring.

  • Salt Formation: Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to allow for the acid-base reaction to complete and the salt to form.

  • Isolation (if necessary): If the salt precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be carefully removed under reduced pressure to yield the solid salt.

  • Solubility Testing: Test the solubility of the resulting salt in the desired organic solvent using the protocol described above.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMF, DMSO) start->check_solvent apply_heat Try gentle heating check_solvent->apply_heat Yes use_cosolvent Add a co-solvent check_solvent->use_cosolvent No, try a better solvent first or if primary solvent is fixed apply_heat->use_cosolvent Failure dissolved Compound Dissolved apply_heat->dissolved Success form_salt Consider salt formation use_cosolvent->form_salt Failure use_cosolvent->dissolved Success form_salt->dissolved Success not_dissolved Still Not Dissolved form_salt->not_dissolved Failure reassess Re-evaluate experimental needs or consider alternative compound not_dissolved->reassess

Caption: Troubleshooting workflow for poor solubility.

SaltFormationProtocol start Start: this compound dissolve 1. Dissolve in suitable solvent (e.g., Methanol) start->dissolve add_base 2. Add stoichiometric amount of base (e.g., NaOH) dissolve->add_base react 3. Stir to allow salt formation add_base->react isolate 4. Isolate salt (if precipitated) react->isolate test_solubility 5. Test solubility of the resulting salt isolate->test_solubility

Caption: Experimental workflow for salt formation.

References

Technical Support Center: Optimizing 1,3,4-Oxadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-oxadiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the formation of the 1,3,4-oxadiazole ring, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired 1,3,4-oxadiazole product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. Harsh reaction conditions, such as high temperatures and strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product. Inefficient cyclodehydration is another common reason for low yields. The choice of the cyclodehydrating agent and the reaction conditions are therefore critical.

    Potential Solutions:

    • Optimize the Dehydrating Agent: The choice of dehydrating agent is crucial. For the common cyclodehydration of 1,2-diacylhydrazines, a variety of agents can be used, each with its own advantages and disadvantages. Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅)[1][2]. Milder reagents like the Burgess reagent can be effective when harsh conditions need to be avoided[3][4].

    • Adjust Reaction Temperature and Time: High temperatures can lead to decomposition. If you suspect your starting materials or product are thermally unstable, consider running the reaction at a lower temperature for a longer period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

    • Ensure Anhydrous Conditions: Many dehydrating agents are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of the reagent.

    • Consider Alternative Synthetic Routes: If optimizing the current reaction fails, consider a different synthetic approach. For example, the oxidative cyclization of N-acylhydrazones can be a milder alternative to the dehydration of 1,2-diacylhydrazines[5][6].

Issue 2: Formation of Byproducts

  • Question: I am observing significant byproduct formation in my reaction. What are the common byproducts in 1,3,4-oxadiazole synthesis and how can I minimize their formation?

  • Answer: A frequent impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole. This is particularly common when using sulfur-containing reagents with the intention of forming the oxadiazole from a diacylhydrazine intermediate, or when starting from thiosemicarbazides. For instance, the reaction of aroyl hydrazides with thioacetamide can lead to 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.

    Potential Solutions:

    • Reagent Selection: If you are using a sulfur-containing reagent and observing thiadiazole formation, switch to a non-sulfur-based dehydrating agent like POCl₃, P₂O₅, or the Burgess reagent.

    • Starting Material Purity: Ensure the purity of your starting materials. Impurities in the acylhydrazide or the coupling partner can lead to unwanted side reactions.

    • Control of Reaction Conditions: Byproduct formation can be temperature-dependent. Try running the reaction at a lower temperature to favor the desired reaction pathway.

    • Purification Strategy: If byproduct formation is unavoidable, optimize your purification method. Column chromatography is often effective in separating the desired 1,3,4-oxadiazole from byproducts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1,3,4-oxadiazoles.

  • Question 1: What are the most common starting materials for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?

  • Answer 1: The most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles start from either 1,2-diacylhydrazines or N-acylhydrazones. The cyclodehydration of 1,2-diacylhydrazines is a classical and widely used method. The oxidative cyclization of N-acylhydrazones, which can be prepared by the condensation of aldehydes and hydrazides, offers a milder alternative[7].

  • Question 2: How do I choose the right dehydrating agent for my reaction?

  • Answer 2: The choice of dehydrating agent depends on the stability of your starting materials and the desired reaction conditions.

    • Harsh Reagents: POCl₃, SOCl₂, and PPA are powerful dehydrating agents but often require elevated temperatures[1][2]. They are suitable for robust substrates.

    • Milder Reagents: The Burgess reagent is a milder alternative that can be used at or near room temperature, making it suitable for sensitive functional groups[3][4].

    • Other Options: Other reagents like triflic anhydride and various modern coupling reagents have also been employed for cyclodehydration[8].

  • Question 3: Can I synthesize 1,3,4-oxadiazoles in a one-pot reaction?

  • Answer 3: Yes, several one-pot procedures for the synthesis of 1,3,4-oxadiazoles have been developed. These methods are often more efficient as they reduce the number of workup and purification steps. For example, a one-pot synthesis can involve the condensation of a carboxylic acid with an acylhydrazide followed by in-situ cyclodehydration[4]. Another approach involves the reaction of monoaryl hydrazides with acid chlorides under microwave heating without the need for an additional acid catalyst or dehydrating agent[3].

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic methods to facilitate comparison.

Table 1: Cyclodehydration of 1,2-Diacylhydrazines to 2,5-Disubstituted-1,3,4-oxadiazoles

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
POCl₃Toluene or neatReflux6 - 2440 - 76[2][9]
SOCl₂BenzeneReflux2 - 1541 - 91[8]
P₂O₅NeatHigh TemperatureVariesVaries
Burgess ReagentTHFReflux1Good to Excellent[3]
XtalFluor-EDCM or MeCN25 - 401 - 375 - 95[10]

Table 2: Oxidative Cyclization of N-Acylhydrazones to 2,5-Disubstituted-1,3,4-oxadiazoles

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
I₂ / K₂CO₃1,4-DioxaneVaries1 - 4Good[1][3]
Chloramine-TVariesVariesVariesGood[7]
(Diacetoxyiodo)benzeneAcetonitrileRoom TemperatureVariesGood
Electrochemical (DABCO mediated)AcetonitrileRoom TemperatureVariesup to 83

Experimental Protocols

Below are detailed methodologies for key experiments in 1,3,4-oxadiazole synthesis.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration using POCl₃ [8][9]

  • To a round-bottom flask, add the 1,2-diacylhydrazine (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (10-20 equivalents) as both the reagent and solvent. Alternatively, toluene can be used as a solvent.

  • Heat the reaction mixture to reflux for 6-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones using Iodine [1][3]

  • In a round-bottom flask, dissolve the N-acylhydrazone (1 equivalent) in 1,4-dioxane.

  • Add potassium carbonate (K₂CO₃) (2 equivalents) and iodine (I₂) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the synthesis of 1,3,4-oxadiazoles.

experimental_workflow_cyclodehydration cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 1,2-Diacylhydrazine reaction Cyclodehydration start1->reaction start2 Dehydrating Agent (e.g., POCl₃, Burgess Reagent) start2->reaction workup Quenching, Extraction reaction->workup Reaction Mixture purification Column Chromatography or Recrystallization workup->purification Crude Product product 2,5-Disubstituted-1,3,4-oxadiazole purification->product Pure Product

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Harsh Reaction Conditions issue->cause1 cause2 Inefficient Dehydration issue->cause2 cause3 Moisture Contamination issue->cause3 solution4 Consider Alternative Synthetic Route issue->solution4 If optimization fails solution1 Lower Temperature, Adjust Time cause1->solution1 solution2 Change Dehydrating Agent (e.g., Burgess) cause2->solution2 solution3 Use Anhydrous Solvents/Glassware cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in 1,3,4-oxadiazole synthesis.

References

Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction to form the diacylhydrazine intermediate, N'-acetyl-4-carboxybenzohydrazide, is showing low yield. What are the possible causes and solutions?

A1: Low yields in the formation of the diacylhydrazine intermediate can often be attributed to several factors:

  • Incomplete Reaction: The reaction between 4-carboxybenzohydrazide and the acetylating agent (e.g., acetic anhydride or acetyl chloride) may not have gone to completion.

    • Solution: Ensure accurate stoichiometry of reagents. Using a slight excess of the acetylating agent can drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazide is consumed.

  • Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures.

    • Solution: The optimal temperature is typically around 0-25 °C. If the reaction is sluggish, it can be gently warmed, but this should be monitored carefully to avoid degradation.

  • Difficult Product Isolation: The product may have some solubility in the reaction solvent, leading to losses during workup.

    • Solution: After the reaction, acidification of the mixture is often required to precipitate the product. Ensure the pH is adjusted correctly. Cooling the mixture can further aid precipitation. Washing the isolated solid with a minimal amount of cold solvent can reduce losses.

Q2: The cyclization of N'-acetyl-4-carboxybenzohydrazide to the final product using phosphorus oxychloride (POCl₃) is resulting in a dark, impure product mixture. What is causing this and how can I fix it?

A2: The formation of a dark and impure product mixture during POCl₃-mediated cyclization is a common issue and can be due to:

  • Excessive Heat: POCl₃ is a strong dehydrating agent, and the reaction is often exothermic. Uncontrolled temperature can lead to charring and decomposition of the starting material and product.

    • Solution: The reaction should be carried out at a controlled temperature, typically with initial cooling in an ice bath. The POCl₃ should be added dropwise to manage the exotherm. The reaction is then often heated to reflux, but the temperature should be increased gradually.

  • Reaction with Solvent: If a reactive solvent is used, it may react with POCl₃.

    • Solution: The reaction is often run using POCl₃ as both the reagent and the solvent. If a co-solvent is necessary, an inert solvent that does not react with POCl₃ should be chosen.

  • Incomplete Removal of POCl₃: Residual POCl₃ after the reaction can lead to difficulties in purification and product degradation upon workup.

    • Solution: After the reaction is complete, the excess POCl₃ should be removed under reduced pressure (distillation). The reaction mixture should then be quenched by carefully and slowly pouring it onto crushed ice. This must be done in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water.

  • Formation of Chlorinated By-products: Although less common for this specific substrate, POCl₃ can sometimes lead to chlorination of the aromatic ring or other reactive sites.

    • Solution: Careful control of reaction time and temperature can minimize this. If chlorinated impurities are suspected, purification by column chromatography may be necessary.

Q3: I am observing a significant amount of unreacted diacylhydrazine starting material after the cyclization step. How can I improve the conversion?

A3: Incomplete conversion during the cyclization step can be addressed by:

  • Insufficient Reagent: The amount of POCl₃ may not be sufficient to drive the reaction to completion.

    • Solution: Ensure at least a stoichiometric amount of POCl₃ is used. Often, a significant excess is used when POCl₃ also serves as the solvent.

  • Reaction Time is Too Short: The cyclization reaction may require a longer time to complete.

    • Solution: Monitor the reaction by TLC. Continue heating until the starting material spot is no longer visible on the TLC plate.

  • Inadequate Temperature: The reaction may not have reached the required temperature for efficient cyclization.

    • Solution: Ensure the reaction mixture is heated to an appropriate temperature, typically refluxing POCl₃ (around 105-110 °C).

Q4: The final product, this compound, is difficult to purify. What are the recommended purification techniques?

A4: Purification of the final product can be challenging due to the presence of polar impurities.

  • Recrystallization: This is the most common method for purifying the final product.

    • Recommended Solvents: A mixture of ethanol and water, or acetic acid, can be effective for recrystallization. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction.

    • Procedure: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure product.

  • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel can be employed.

    • Eluent System: A polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of acetic acid, is typically required.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most prevalent and direct synthetic route involves a two-step process:

  • Formation of a diacylhydrazine: Reaction of 4-carboxybenzohydrazide with an acetylating agent like acetic anhydride or acetyl chloride to form N'-acetyl-4-carboxybenzohydrazide.

  • Cyclodehydration: The resulting diacylhydrazine is then cyclized using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole ring.

Q: Are there any major side reactions to be aware of during the POCl₃-mediated cyclization?

A: While the cyclization to the 1,3,4-oxadiazole is generally efficient, potential side reactions include:

  • Incomplete cyclization: Leaving unreacted diacylhydrazine intermediate.

  • Decomposition/Charring: Due to the harsh nature of POCl₃ and the heat applied.

  • Formation of unidentified polar impurities: Resulting from side reactions under the strongly acidic and dehydrating conditions.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of both steps of the synthesis.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups and confirm the formation of the oxadiazole ring (disappearance of N-H stretches from the hydrazide).

    • Melting Point: To assess the purity of the final product.

Data Presentation

The choice of dehydrating agent in the cyclization step can significantly impact the reaction yield and purity of the final product. The following table provides an illustrative comparison of common dehydrating agents for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, based on general literature findings.

Dehydrating AgentTypical Reaction Temperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Remarks
POCl₃ 80 - 1102 - 675 - 95Highly effective and common, but harsh and requires careful handling. Can also act as the solvent.
SOCl₂ 60 - 804 - 870 - 90Also effective, but can lead to chlorinated by-products.
Polyphosphoric Acid (PPA) 120 - 1603 - 665 - 85Requires higher temperatures and can be difficult to work with due to its viscosity.
Trifluoroacetic Anhydride (TFAA) 0 - 251 - 380 - 95Milder conditions, but a more expensive reagent.

Note: The yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N'-acetyl-4-carboxybenzohydrazide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-carboxybenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran and a base like triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain N'-acetyl-4-carboxybenzohydrazide.

Protocol 2: Synthesis of this compound

  • Place N'-acetyl-4-carboxybenzohydrazide (1 equivalent) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a fume hood.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-5 hours.

  • Monitor the reaction by TLC until the starting diacylhydrazine is consumed.

  • After completion, allow the mixture to cool to room temperature and remove the excess POCl₃ by distillation under reduced pressure.

  • In a well-ventilated fume hood, carefully and slowly pour the oily residue onto crushed ice with vigorous stirring.

  • A precipitate will form. Stir the suspension for 1-2 hours to ensure complete hydrolysis of any remaining reactive species.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or acetic acid).

  • Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.

Synthesis_Pathway cluster_step1 Step 1: Diacylhydrazine Formation cluster_step2 Step 2: Cyclodehydration 4-Carboxybenzohydrazide 4-Carboxybenzohydrazide Intermediate N'-acetyl-4-carboxybenzohydrazide 4-Carboxybenzohydrazide->Intermediate Acetylation Acetic_Anhydride Acetic Anhydride / Acetyl Chloride Acetic_Anhydride->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization POCl3 POCl₃ POCl3->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_diacyl Diacylhydrazine Issues cluster_cyclization Cyclization Issues Start Low Yield or Impure Product Check_Step Identify problematic step: Diacylhydrazine formation or Cyclization? Start->Check_Step Incomplete_Reaction Incomplete Reaction? - Check stoichiometry - Monitor with TLC Check_Step->Incomplete_Reaction Diacylhydrazine Formation Dark_Product Dark/Impure Product? - Control temperature - Remove excess POCl₃ Check_Step->Dark_Product Cyclization Reagent_Hydrolysis Reagent Hydrolysis? - Use anhydrous conditions Incomplete_Reaction->Reagent_Hydrolysis Poor_Isolation Poor Isolation? - Adjust pH for precipitation - Use cold solvent for washing Reagent_Hydrolysis->Poor_Isolation Low_Conversion Low Conversion? - Increase reaction time/temp - Ensure sufficient POCl₃ Dark_Product->Low_Conversion Purification_Difficulty Purification Difficulty? - Recrystallize - Acid-base extraction Low_Conversion->Purification_Difficulty

Caption: Troubleshooting workflow for synthesis side reactions.

Technical Support Center: Scaling Up the Production of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles like this compound typically involves several key methods. Common approaches include the cyclodehydration of 1,2-diacylhydrazines, the oxidation of acylhydrazones, and one-pot synthesis strategies starting from carboxylic acids.[1][2][3] One prevalent method involves the reaction of a benzoic acid derivative with a hydrazine to form a hydrazide, which is then acylated and cyclized.[4]

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of 1,3,4-oxadiazole synthesis, it is crucial to monitor and control several parameters to ensure consistent yield and purity. These include reaction temperature, reaction time, the rate of addition of reagents, and efficient mixing.[1][5] The choice of solvent and the concentration of reactants also play a significant role. For cyclodehydration steps, the efficiency of water removal is critical.

Q3: What are the expected yields for the synthesis of similar 2,5-disubstituted 1,3,4-oxadiazoles?

A3: Yields for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can vary significantly depending on the chosen synthetic route and reaction conditions. Literature reports for analogous compounds show a wide range of yields, from fair to excellent (40% to over 90%).[2][5][6][7] For instance, a one-pot synthesis-arylation strategy has reported yields for various derivatives between 44% and 80%.[2] Another method involving the oxidation of tolyl-substituted 1,2,4-oxadiazoles reported yields as high as 94%.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction during acylation or cyclization.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction goes to completion before proceeding with work-up.- Optimize reaction temperature and time. Some cyclization reactions require prolonged heating.[7]
Side reactions, such as the formation of isomeric impurities.- Control the reaction temperature carefully, as higher temperatures can sometimes lead to side products.- Use a milder dehydrating agent for the cyclization step.
Loss of product during work-up and purification.- Optimize the extraction and filtration procedures to minimize mechanical losses.- Choose an appropriate recrystallization solvent to maximize product recovery.
Presence of Impurities in the Final Product Unreacted starting materials (e.g., benzoic acid hydrazide, acetylating agent).- Ensure the stoichiometry of the reactants is correct.- Extend the reaction time or slightly increase the temperature to drive the reaction to completion.
By-products from side reactions.- Purify the crude product using column chromatography or recrystallization.[2]- Select a solvent system for recrystallization that effectively separates the desired product from impurities.
Decomposition of the product.- Some oxadiazole derivatives can be unstable under harsh conditions (e.g., strong acid or base, high temperature).[8]- Use milder reaction and purification conditions where possible.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- After the reaction, concentrate the solution under reduced pressure.- Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation.
Formation of an oil instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Dissolve the oil in a minimal amount of a suitable solvent and then add a non-solvent to precipitate the product.
Inconsistent Batch-to-Batch Results Variations in the quality of starting materials.- Ensure the purity of all starting materials and reagents before use.- Use starting materials from the same batch for critical experiments.
Poor process control during scale-up.- Implement strict control over all critical process parameters (temperature, time, mixing, etc.).- Develop and follow a detailed Standard Operating Procedure (SOP).

Experimental Protocols

General Protocol for the Synthesis of this compound via Cyclodehydration

This protocol is a generalized procedure based on common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

Step 1: Synthesis of 4-(Hydrazinecarbonyl)benzoic acid

  • To a solution of terephthalic acid monomethyl ester in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the mixture for a specified time (typically 4-8 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum.

Step 2: Synthesis of 4-(2-Acetylhydrazine-1-carbonyl)benzoic acid

  • Suspend 4-(hydrazinecarbonyl)benzoic acid in a suitable solvent (e.g., pyridine).

  • Cool the mixture in an ice bath and add acetyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Cyclodehydration to form this compound

  • To the 4-(2-acetylhydrazine-1-carbonyl)benzoic acid, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][6]

  • Heat the reaction mixture at a specific temperature (e.g., 80-110°C) for several hours.[6]

  • After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium bicarbonate) to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclodehydration & Purification start Terephthalic acid derivative process1 Reflux start->process1 reagent1 Hydrazine Hydrate reagent1->process1 product1 4-(Hydrazinecarbonyl)benzoic acid process1->product1 process2 Stir at room temp. product1->process2 reagent2 Acetyl Chloride reagent2->process2 product2 4-(2-Acetylhydrazine-1-carbonyl)benzoic acid process2->product2 process3 Heating product2->process3 reagent3 Dehydrating Agent (e.g., POCl₃) reagent3->process3 workup Work-up & Neutralization process3->workup purification Recrystallization / Chromatography workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check reaction completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize time/temperature incomplete->optimize_conditions check_impurities Analyze for impurities complete->check_impurities side_reactions Side reactions occurred check_impurities->side_reactions Yes no_side_reactions Minimal side reactions check_impurities->no_side_reactions No modify_reagents Use milder reagents side_reactions->modify_reagents review_workup Review work-up & purification no_side_reactions->review_workup

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: MOF Synthesis with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Metal-Organic Frameworks (MOFs) using the linker 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with the specified linker in a question-and-answer format.

Q1: I am not getting any crystalline product; only an amorphous precipitate forms. What should I do?

A1: The formation of an amorphous product is a common issue in MOF synthesis and can be attributed to several factors. The first step is to carefully review your reaction conditions. For linkers containing multiple potential coordination sites like this compound, the kinetics of nucleation and crystal growth can be complex. Consider the following adjustments:

  • Reaction Time and Temperature: Some MOF syntheses require prolonged heating to transition from an initial amorphous precipitate to a crystalline material.[1] Try increasing the reaction time in increments of 12-24 hours. Similarly, adjusting the temperature can influence the crystallization process. A systematic variation of the reaction temperature (e.g., in 10-20 °C increments) may be necessary to find the optimal condition for crystal growth.[2]

  • Solvent System: The choice of solvent is crucial as it influences the solubility of the linker and metal salt, and can also act as a modulator in the reaction.[2] If you are using a single solvent system (e.g., DMF), consider using a co-solvent system (e.g., DMF/ethanol or DMF/water) to alter the polarity and solubility parameters.

  • Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), can help to control the nucleation and growth of the MOF crystals, leading to higher crystallinity.[3] Start with a small amount of modulator and systematically increase the concentration.

Q2: My MOF synthesis has resulted in a product with low crystallinity, as indicated by broad peaks in the Powder X-ray Diffraction (PXRD) pattern. How can I improve this?

A2: Low crystallinity suggests that while nucleation has occurred, the long-range order of the crystalline lattice is poor. To improve the crystallinity of your product, you can try the following:

  • Optimize Reactant Ratios: The stoichiometry of the metal to linker is a critical parameter.[4] Prepare a series of reactions with slightly varying molar ratios of the metal salt to the this compound linker to identify the optimal ratio for a highly crystalline product.

  • Control the pH: The pH of the reaction mixture can significantly influence the deprotonation of the carboxylic acid group on the linker and the coordination of the metal ion. Adjusting the initial pH of the solution with a small amount of acid or base can sometimes promote the formation of a more ordered crystalline structure.

  • Slower Cooling Rate: After the solvothermal reaction is complete, a slow and controlled cooling rate can facilitate the growth of larger and more well-defined crystals. Instead of removing the reaction vessel from the oven directly, program the oven to cool down slowly to room temperature over several hours.

Q3: I am observing the formation of an unexpected crystal phase or a mixture of phases in my product. What could be the cause?

A3: The formation of multiple phases or an unexpected phase can be due to the complex coordination chemistry of the this compound linker. The nitrogen atoms in the oxadiazole ring can potentially coordinate with the metal center in addition to the carboxylate group, leading to different possible framework topologies.

  • Investigate the Coordination Environment: The coordination preference of the metal ion you are using will play a significant role. Some metal ions may favor coordination with the carboxylate group, while others might interact with the nitrogen atoms of the oxadiazole ring. A thorough review of the coordination chemistry of your chosen metal ion is recommended.

  • Use of Modulators: As mentioned previously, modulators can influence the formation of different phases by competing for coordination sites on the metal cluster.[3] Experimenting with different types of modulators (e.g., formic acid vs. benzoic acid) could favor the formation of a single, desired phase.

  • Post-Synthetic Modification: In some cases, a mixture of phases can be separated based on differences in their stability or solubility. Alternatively, post-synthetic thermal treatment might induce a phase transformation to a more stable, single phase.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the this compound linker that I should be aware of for MOF synthesis?

A1: The this compound linker (CAS No. 892502-28-2) possesses several features that are important for MOF synthesis.[5][6] It is a rigid linker, which is generally desirable for the formation of porous and stable frameworks.[7] The primary coordinating group is the carboxylate, but the two nitrogen atoms in the 1,3,4-oxadiazole ring also offer potential secondary coordination sites. The methyl group on the oxadiazole ring may introduce some steric hindrance that could influence the final topology of the MOF.

Q2: Which metal ions are suitable for forming MOFs with this linker?

A2: Carboxylate-based linkers are known to form MOFs with a wide variety of metal ions. Common choices include zinc(II), copper(II), cobalt(II), nickel(II), and zirconium(IV). The choice of the metal ion will significantly impact the resulting MOF's structure, stability, and properties.[8] For example, zirconium(IV) is known to form highly stable MOFs, which could be beneficial given the potential for multiple coordination modes with this linker.[9]

Q3: What are the recommended characterization techniques for a new MOF synthesized with this linker?

A3: To thoroughly characterize a new MOF, a combination of techniques is essential:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your synthesized material.[1]

  • Thermogravimetric Analysis (TGA): TGA will provide information about the thermal stability of the MOF and can help to identify the temperature at which guest solvent molecules are removed and the framework begins to decompose.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the coordination of the carboxylate group to the metal center, typically observed by a shift in the C=O stretching frequency.[11]

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): This is crucial for determining the porosity and surface area of your MOF.

  • Scanning Electron Microscopy (SEM): SEM will provide information about the morphology and crystal size of your MOF.[11]

Experimental Protocols

General Solvothermal Synthesis Protocol for a Zn-based MOF with this compound

This protocol provides a starting point for the synthesis. Optimization of the parameters will likely be necessary.

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution to the linker solution while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After the reaction is complete, cool the oven down to room temperature at a rate of 0.1 °C/min.

  • Colorless crystals should form at the bottom of the vial. Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours.

  • Characterize the final product using PXRD to confirm crystallinity.

Data Presentation

Table 1: Suggested Starting Conditions for Synthesis Optimization

ParameterCondition 1 (Baseline)Condition 2Condition 3Condition 4
Metal:Linker Ratio1:11:1.51.5:11:1
Solvent SystemDMF/Ethanol (1:1)DMFDMF/Water (1:1)DMF/Ethanol (1:1)
Temperature100 °C120 °C100 °C100 °C
Time48 h48 h72 h48 h
ModulatorNoneNoneNoneAcetic Acid (10 eq.)

Visualizations

G cluster_workflow Solvothermal Synthesis Workflow prep Prepare Linker and Metal Salt Solutions mix Mix Solutions in Reaction Vessel prep->mix Combine reagents heat Solvothermal Reaction (Heating) mix->heat Seal and heat cool Controlled Cooling heat->cool Induce crystallization wash Wash with Solvents cool->wash Isolate product activate Solvent Exchange & Activation wash->activate Remove residual solvent char Characterization (PXRD, TGA, etc.) activate->char Analyze final product

Caption: General workflow for the solvothermal synthesis of a MOF.

G cluster_troubleshooting Troubleshooting Decision Tree start MOF Synthesis Outcome no_product No Product / Amorphous Precipitate start->no_product No crystals low_cryst Low Crystallinity start->low_cryst Broad PXRD peaks mixed_phase Mixed Phases start->mixed_phase Extra PXRD peaks solubility Check Solubilities of Linker/Metal Salt no_product->solubility ratio Optimize Metal:Linker Ratio low_cryst->ratio modulator2 Vary Modulator Type/Concentration mixed_phase->modulator2 temp_time Vary Temperature and Time solubility->temp_time modulator Add Modulator temp_time->modulator cooling Slower Cooling Rate ratio->cooling solvent Change Solvent System cooling->solvent metal_ion Consider a Different Metal Ion modulator2->metal_ion purification Post-synthetic Purification metal_ion->purification G cluster_coordination Potential Coordination Modes M Metal Ion O1 O M->O1 Carboxylate Coordination O2 O M->O2 N1 N M->N1 Potential N-coordination N2 N M->N2 C C O1->C O2->C R Oxadiazole Ring C->R R->N1 R->N2

References

Technical Support Center: Enhancing the Stability of Metal Complexes with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the stability of metal complexes with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (MMOBA).

Frequently Asked Questions (FAQs)

Q1: What factors influence the stability of metal complexes with this compound?

A1: The stability of metal complexes with MMOBA is influenced by several factors:

  • Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are critical. Generally, for divalent transition metal ions, the stability follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1]

  • pH of the Solution: The deprotonation of the carboxylic acid group of MMOBA is pH-dependent. Complexation is more favorable at pH values where the carboxylate form is predominant.

  • Solvent System: The polarity of the solvent can affect the solubility of the ligand and the complex, as well as the solvation energies of the metal ion and the ligand, thereby influencing the stability constant.

  • Temperature: The formation of metal complexes is an equilibrium process, and the stability constant is temperature-dependent.

  • Presence of Competing Ligands: Other ligands in the solution can compete with MMOBA for coordination to the metal ion, affecting the overall stability.

Q2: Which coordination sites of this compound are involved in metal binding?

A2: this compound possesses multiple potential coordination sites. The primary coordination is expected to occur through the carboxylate group. The nitrogen atoms of the oxadiazole ring can also participate in coordination, potentially leading to the formation of chelate rings, which would enhance the stability of the complex. The exact coordination mode can vary depending on the metal ion and reaction conditions.

Q3: How can I confirm the formation of a metal complex with this compound?

A3: Several spectroscopic and analytical techniques can be employed:

  • UV-Vis Spectroscopy: A shift in the maximum absorption wavelength (λmax) of the ligand upon addition of the metal ion is a strong indicator of complex formation.

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the carboxylate and oxadiazole groups in the IR spectrum of the complex compared to the free ligand can confirm coordination.

  • NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide information about the binding sites.

  • Mass Spectrometry: The detection of a molecular ion peak corresponding to the expected mass of the metal complex confirms its formation.

  • Elemental Analysis: The elemental composition of the isolated complex should match the theoretical values for the proposed stoichiometry.

Q4: What are the potential applications of stable metal complexes of this compound?

A4: Stable metal complexes of ligands containing the 1,3,4-oxadiazole moiety have shown potential in various fields, including:

  • Pharmaceuticals: As potential therapeutic agents.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Materials Science: For the creation of novel materials with specific optical or electronic properties.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and stability studies of metal complexes with this compound.

Synthesis of Metal Complexes
Problem Possible Cause Troubleshooting Steps
Low or no yield of the complex Incorrect pH for deprotonation of the ligand.Adjust the pH of the reaction mixture to a value where the carboxylate form of MMOBA is predominant. This can be determined by a preliminary acid-base titration of the ligand.
Inappropriate solvent.Ensure that both the metal salt and the ligand are soluble in the chosen solvent. A mixture of solvents may be necessary.
Hydrolysis of the metal ion.For metal ions prone to hydrolysis, perform the reaction under inert atmosphere and use anhydrous solvents.
Stoichiometry of reactants is not optimal.Vary the metal-to-ligand molar ratio to find the optimal conditions for complex formation.
Potentiometric Titration for Stability Constant Determination
Problem Possible Cause Troubleshooting Steps
Drifting or unstable pH readings Electrode malfunction or improper calibration.Recalibrate the pH electrode with standard buffer solutions before each titration. Ensure the electrode is properly filled and free of air bubbles.
Precipitation of metal hydroxide.The titration should be performed in a pH range where the metal hydroxide does not precipitate. If precipitation occurs, the data in that region is unreliable.
Slow complexation kinetics.Allow sufficient time for the system to reach equilibrium after each addition of the titrant. This can be checked by monitoring the stability of the pH reading over time.
Formation curve does not reach a high n̄ value Ligand-to-metal ratio is too low.Increase the concentration of the ligand relative to the metal ion.
Formation of polynuclear complexes.The calculations for stability constants assume the formation of mononuclear complexes. If polynuclear species are suspected, more complex data analysis methods are required.
UV-Vis Spectrophotometry for Stability Constant Determination
Problem Possible Cause Troubleshooting Steps
No significant change in absorbance upon metal addition Complex formation does not lead to a significant change in the electronic spectrum.This method may not be suitable for this particular metal-ligand system. Consider using other techniques like potentiometry or fluorescence spectroscopy.
Incorrect wavelength selection.Scan the entire UV-Vis range to identify the wavelength of maximum absorbance change upon complexation.
Precipitation in the cuvette Low solubility of the complex.Work with more dilute solutions or use a different solvent system.
Hydrolysis of the metal ion.Control the pH of the solutions to avoid the formation of metal hydroxides.
Non-linear Beer-Lambert plot Formation of multiple complex species.The data analysis should account for the formation of different species (e.g., ML, ML2). Software packages are available for this purpose.
Instrumental artifacts.Ensure the spectrophotometer is properly calibrated and warmed up. Use matched cuvettes for all measurements.

Data Presentation

Table 1: Stability Constants (log β) of Metal Complexes with this compound

Metal IonMethodTemperature (°C)Ionic Strength (M)log β₁ (ML)log β₂ (ML₂)Reference
Cu(II)Potentiometry250.1 (KCl)Data to be determinedData to be determinedCitation
Ni(II)Potentiometry250.1 (KCl)Data to be determinedData to be determinedCitation
Co(II)Potentiometry250.1 (KCl)Data to be determinedData to be determinedCitation
Zn(II)Potentiometry250.1 (KCl)Data to be determinedData to be determinedCitation
Mn(II)Potentiometry250.1 (KCl)Data to be determinedData to be determinedCitation
Fe(III)UV-Vis250.1 (NaClO₄)Data to be determined-Citation

Experimental Protocols

Protocol 1: Potentiometric Determination of Stability Constants

This protocol outlines the determination of stability constants of metal complexes with MMOBA using the Calvin-Bjerrum pH titration technique.

Materials:

  • This compound (MMOBA)

  • Metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂, MnCl₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KCl, NaClO₄)

  • Deionized water

  • Calibrated pH meter and electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of MMOBA in a suitable solvent (e.g., ethanol-water mixture).

    • Prepare stock solutions of the metal salts in deionized water.

    • Prepare a solution of the inert salt at a concentration required to maintain the desired ionic strength.

  • Titration Setup:

    • Calibrate the pH meter using standard buffers.

    • Set up the thermostated titration vessel at the desired temperature (e.g., 25 °C).

  • Titration Sets: Perform the following three sets of titrations:

    • Set 1 (Acid blank): Titrate a known volume of the strong acid with the standardized strong base in the presence of the inert salt.

    • Set 2 (Ligand blank): Titrate a known volume of the strong acid and a known amount of the MMOBA solution with the standardized strong base in the presence of the inert salt.

    • Set 3 (Complex): Titrate a known volume of the strong acid, a known amount of the MMOBA solution, and a known amount of the metal salt solution with the standardized strong base in the presence of the inert salt.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).

    • Calculate the free ligand concentration ([L⁻]) at each pH value.

    • Construct the formation curve by plotting n̄ versus pL (-log[L⁻]).

    • Determine the stepwise stability constants (K₁, K₂) from the formation curve. The overall stability constants (β₁, β₂) are the products of the stepwise constants.

Protocol 2: UV-Vis Spectrophotometric Determination of Stability Constants

This protocol describes the determination of the stability constant of a metal complex with MMOBA using the mole ratio method.

Materials:

  • This compound (MMOBA)

  • Metal salt (e.g., FeCl₃)

  • Buffer solution to maintain constant pH

  • Deionized water or a suitable solvent

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of the MMOBA-metal complex.

    • Scan the absorbance of the solution over a range of wavelengths to determine the λmax where the complex absorbs maximally and the free ligand has minimal absorbance.

  • Prepare a Series of Solutions:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the MMOBA ligand.

    • Ensure that the pH and ionic strength of all solutions are kept constant using a buffer and an inert salt.

  • Measure Absorbance:

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

    • The plot will typically show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.

    • The stability constant (β) can be calculated from the absorbance data using appropriate equations, often requiring computational analysis for more complex systems.

Visualizations

Experimental_Workflow_Potentiometry cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Stock Solutions (Ligand, Metal, Acid, Base) B Calibrate pH Meter A->B C Perform Titration Sets (Acid, Ligand, Complex) B->C D Plot pH vs. Volume C->D E Calculate n̄ and pL D->E F Construct Formation Curve E->F G Determine Stability Constants F->G

Caption: Workflow for potentiometric determination of stability constants.

Experimental_Workflow_UV_Vis cluster_prep_uv Preparation cluster_measurement Measurement cluster_analysis_uv Analysis UVA Determine λmax of Complex UVB Prepare Solutions (Constant [Metal], Variable [Ligand]) UVA->UVB UVC Measure Absorbance at λmax UVB->UVC UVD Plot Absorbance vs. Mole Ratio UVC->UVD UVE Determine Stoichiometry UVD->UVE UVF Calculate Stability Constant UVE->UVF

Caption: Workflow for UV-Vis spectrophotometric stability studies.

Logical_Relationship_Stability_Factors cluster_metal Metal Ion Properties cluster_conditions Experimental Conditions Stability Complex Stability Charge Charge Charge->Stability Size Ionic Radius Size->Stability ElectronConfig Electron Configuration ElectronConfig->Stability pH pH pH->Stability Solvent Solvent Solvent->Stability Temp Temperature Temp->Stability

Caption: Factors influencing the stability of metal complexes.

References

Technical Support Center: Analytical Method Development for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities associated with this compound?

A1: Impurities can originate from the synthesis process or degradation of the final product. Based on common synthetic routes, potential impurities include:

  • Starting Materials:

    • Terephthalic acid or its mono-ester derivative

    • Hydrazine hydrate

    • Acetic anhydride or acetyl chloride

    • 4-Carboxybenzohydrazide

  • Intermediates:

    • N'-Acetyl-4-carboxybenzohydrazide

  • By-products:

    • Diacylated hydrazide impurities from side reactions.

  • Degradation Products:

    • Hydrolysis: Under harsh acidic or basic conditions, the oxadiazole ring can undergo cleavage.[1]

    • Oxidation: The methyl group on the oxadiazole ring is susceptible to oxidation, forming 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)benzoic acid.

Q2: Which analytical technique is most suitable for the analysis of this compound and its impurities?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for the separation and quantification of this compound and its related impurities. For identification and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to develop a stability-indicating method. The drug substance should be subjected to various stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.

Samples should be analyzed against a control (unstressed) sample to evaluate the extent of degradation and the formation of degradation products.

Troubleshooting Guides

HPLC Method Development and Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH or solvent strength.- Sample solvent incompatible with the mobile phase.- Use a highly deactivated (end-capped) C18 column.- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution Between API and Impurity Peaks - Inadequate mobile phase composition.- Incorrect column chemistry.- Suboptimal flow rate or temperature.- Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase.- Try a different stationary phase (e.g., phenyl-hexyl).- Perform a gradient elution.- Adjust the flow rate or column temperature.
Baseline Noise or Drift - Contaminated mobile phase or HPLC system.- Air bubbles in the detector or pump.- Detector lamp nearing the end of its life.- Use fresh, high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Purge the pump and detector.- Replace the detector lamp if necessary.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper solvent mixing and pump performance.- Use a column oven for temperature control.- Use a guard column and ensure the mobile phase pH is within the column's stable range.
Ghost Peaks - Contamination in the injection system or mobile phase.- Carryover from previous injections.- Flush the injector and autosampler with a strong solvent.- Run blank injections to identify the source of contamination.

Experimental Protocols

Proposed Stability-Indicating RP-HPLC Method

This method is a starting point and may require optimization for your specific impurities and instrumentation.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of 1 mg/mL.
UPLC-MS/MS Method for Impurity Identification

For the identification of unknown impurities, a UPLC-MS/MS method can be employed.

Parameter Condition
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Optimized for separation of all observed peaks
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Mode Full scan for impurity profiling, and product ion scan for structural elucidation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Method Development cluster_outcome Outcome synthesis Synthesis of this compound hplc_dev RP-HPLC Method Development & Validation synthesis->hplc_dev forced_degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) forced_degradation->hplc_dev lcms_id UPLC-MS/MS for Impurity Identification hplc_dev->lcms_id Characterize Unknowns impurity_profile Impurity Profile Generation hplc_dev->impurity_profile lcms_id->impurity_profile stability_method Validated Stability-Indicating Method impurity_profile->stability_method troubleshooting_logic cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Issues cluster_baseline Baseline Problems start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting poor_resolution Poor Resolution? start->poor_resolution baseline_noise Noisy Baseline? start->baseline_noise adjust_pH Adjust Mobile Phase pH peak_tailing->adjust_pH Yes reduce_conc Reduce Sample Concentration peak_fronting->reduce_conc Yes optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes change_column Change Column Chemistry prepare_fresh Prepare Fresh Mobile Phase baseline_noise->prepare_fresh Yes degas_solvents Degas Solvents prepare_fresh->degas_solvents

References

"refining the protocol for biological screening of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the biological screening protocol for the novel compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. Given that this is a novel compound, this center focuses on establishing robust screening methodologies, troubleshooting common issues, and providing standardized protocols for assessing its potential biological activities.

Section 1: Frequently Asked Questions (FAQs) - Initial Assay Setup

This section addresses common preliminary questions regarding the handling and initial screening of this compound.

Q1: What are the potential biological targets for this compound?

A1: While specific targets for this compound are not yet established, the 1,3,4-oxadiazole scaffold is present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A structurally related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a known inhibitor of carbonic anhydrase II.[3][4] Therefore, initial screening could logically include assays for these activities, with a primary focus on carbonic anhydrase inhibition.

Q2: How should I prepare stock solutions and handle potential solubility issues?

A2: Poor solubility is a common challenge for small molecules in biological assays, potentially leading to underestimated activity and variable data.[5]

  • Primary Solvent: Start by preparing a high-concentration stock solution (e.g., 10-30 mM) in 100% Dimethyl Sulfoxide (DMSO).[5]

  • Precipitation on Dilution: When diluting the DMSO stock into aqueous assay buffers, the compound may precipitate. This occurs when the local concentration exceeds its solubility limit in the mixed solvent system.[6]

  • Mitigation Strategies: To avoid precipitation, optimize the dilution protocol by using a stepwise dilution, vortexing between steps, and ensuring the final DMSO concentration in the assay is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[6][7] If solubility issues persist, consider using alternative solvents like polyethylene glycol (PEG) after verifying their compatibility with your assay system.[8]

Q3: What is a reasonable starting concentration range for a primary screen?

A3: For a primary high-throughput screen (HTS), compounds are typically tested at a single concentration to identify initial "hits".[9] A standard starting concentration is 10 µM. About 30% of discovery compounds may have an aqueous solubility below this level, which is a critical factor to consider.[5] If the compound shows activity, a subsequent dose-response analysis should be performed with a wider range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 or EC50 value.

Q4: What are the essential controls for a reliable screening assay?

A4: Proper controls are critical for normalizing data and identifying false positives or negatives.[10]

  • Negative Control (Vehicle Control): Contains all assay components except the test compound, with an equivalent volume of the vehicle (e.g., DMSO). This represents 0% inhibition.

  • Positive Control: A known inhibitor or activator for the target of interest. This validates that the assay is working correctly.

  • No-Enzyme/No-Cell Control: Contains all reaction components except the enzyme or cells. This helps to measure the background signal of the assay.[11]

Section 2: Troubleshooting Guide for Biological Screening

This guide addresses specific issues that may be encountered during the experimental workflow.

ProblemPotential CausesRecommended Solutions
High Variability Between Replicate Wells - Pipetting errors, especially with small volumes.- Uneven cell distribution or cell clumping.- "Edge effects" in microplates due to evaporation.- Compound precipitation in some wells.- Use calibrated pipettes and prepare a master mix for reagents.[12]- Ensure single-cell suspension before plating; mix gently before dispensing.- Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity.- Visually inspect the plate for precipitation before and after incubation.[6]
No Significant Activity ("Hits") Observed - The compound is inactive against the chosen target.- The compound concentration is too low.- The compound has degraded in the assay buffer.- The assay is not sensitive enough.- Screen against a diverse panel of targets (e.g., enzymes, cell lines).- Perform a dose-response experiment with higher concentrations.- Check compound stability using analytical methods like HPLC.- Optimize assay conditions (e.g., incubation time, substrate concentration) to improve the signal-to-noise ratio.
High Number of "Hits" (Suspected False Positives) - The compound is a Pan-Assay Interference Compound (PAIN).[2]- Compound interferes with the detection method (e.g., autofluorescence, light scattering).[13]- Compound forms aggregates that inhibit enzymes non-specifically.- Reactive impurities or metal contaminants in the compound sample.[14]- Use computational filters to check for PAINS substructures.[2]- Run a counter-screen without the enzyme/target to detect assay interference.[13]- Re-run the assay with a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation.[15]- Confirm the purity and identity of the compound stock. Test for metal contamination using a chelator like TPEN.[14]
Inconsistent or Poorly Shaped Dose-Response Curves - Compound solubility is limited at higher concentrations.- The compound is cytotoxic at higher concentrations.- Complex inhibition mechanism (e.g., non-competitive, uncompetitive).- Compound has a steep or shallow Hill slope.- Measure the compound's solubility in the assay buffer.- Perform a parallel cytotoxicity assay to distinguish inhibition from cell death.[7]- Conduct mechanism-of-action studies to understand the binding kinetics.[16]- High Hill coefficients may indicate non-specific inhibition; investigate further.[15]

Section 3: Key Experimental Protocols

The following are detailed methodologies for primary screening assays relevant to the potential activities of this compound.

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA, where p-nitrophenyl acetate (p-NPA) is hydrolyzed to the yellow-colored product p-nitrophenol, detectable at 405 nm.[17]

Materials:

  • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control: Acetazolamide

  • Test Compound: this compound

  • Solvent: 100% DMSO

  • Clear, flat-bottom 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL CA enzyme stock solution in cold Assay Buffer.[17] Dilute this stock to a working concentration (e.g., 20 units/mL) immediately before use.

    • Prepare a 3 mM p-NPA substrate stock in acetonitrile or DMSO.[17]

    • Prepare a 10 mM stock of the test compound and Acetazolamide in DMSO. Create serial dilutions in DMSO.

  • Assay Setup (per well):

    • Add 158 µL of Assay Buffer.

    • Add 2 µL of the test compound dilution (or DMSO for 'Maximum Activity' control, or Acetazolamide for 'Positive Control').

    • Add 20 µL of CA Working Solution. For 'Blank' wells, add 20 µL of Assay Buffer instead.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.

  • Measurement: Immediately read the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[17]

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay determines the effect of the compound on cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Human cell line (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test Compound

  • Sterile, clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from media-only wells).

    • Calculate the percentage of cell viability: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot % Viability against the logarithm of compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.[18]

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Test Compound

  • Sterile 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X working solution of the test compound in well 1 by adding 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Measurement: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by reading the optical density at 600 nm.

Section 4: Data Presentation

Quantitative data from screening and dose-response experiments should be summarized in a structured format for clarity and comparison.

Table 1: Example Summary of Primary Screening Results

Compound ID Target Concentration (µM) % Inhibition (Mean ± SD) Hit (Yes/No)
MOB-A001 Carbonic Anhydrase II 10 78.5 ± 4.2 Yes
MOB-A001 Kinase X 10 12.1 ± 8.9 No

| MOB-A001 | Protease Y | 10 | 4.5 ± 5.1 | No |

Table 2: Example Summary of Dose-Response and Cytotoxicity Data

Compound ID Assay Target/Cell Line IC50 / CC50 (µM) Hill Slope
MOB-A001 Inhibition Carbonic Anhydrase II 2.3 1.1
MOB-A001 Cytotoxicity A549 > 100 N/A

| MOB-A001 | Cytotoxicity | HeLa | 85.6 | 1.5 |

Section 5: Visualized Workflows and Pathways

Diagrams generated using Graphviz (DOT language) to illustrate key processes in biological screening.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound Compound Stock (10mM in DMSO) Library Assay Plate Preparation Compound->Library PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen Reagents Reagent Preparation (Enzyme, Cells, Buffer) Reagents->Library DataAcquisition Data Acquisition (Plate Reader) PrimaryScreen->DataAcquisition DataAnalysis Data Normalization & Hit Identification DataAcquisition->DataAnalysis HitList Primary Hit List DataAnalysis->HitList Hit_Validation_Workflow Start Primary Hits DoseResponse Dose-Response Confirmation Start->DoseResponse CounterScreen Counter-Screens (e.g., no-enzyme control) DoseResponse->CounterScreen Confirmed Activity IsPAIN PAINS / Aggregation Check CounterScreen->IsPAIN OrthogonalAssay Orthogonal Assay (Different Technology) IsPAIN->OrthogonalAssay No FalsePositive False Positive IsPAIN->FalsePositive Yes Cytotoxicity Cytotoxicity Assay OrthogonalAssay->Cytotoxicity IsToxic Toxic? Cytotoxicity->IsToxic ValidatedHit Validated Hit IsToxic->ValidatedHit No IsToxic->FalsePositive Yes MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Potential Inhibitor (e.g., MOB-A001) Inhibitor->RAF

References

Validation & Comparative

A Comparative Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of organic linkers. This guide provides a predictive comparative analysis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid (MOBA) , a functionalized linker, against the archetypal 1,4-benzenedicarboxylic acid (BDC) , the foundational component of renowned MOFs like UiO-66. As direct experimental comparisons involving MOBA in MOF synthesis are not extensively documented in published literature, this guide extrapolates data from studies on related functional groups to forecast the performance of a hypothetical MOBA-based MOF (termed "UiO-66-MOBA") versus the well-characterized UiO-66. We project how the introduction of the methyl and 1,3,4-oxadiazole moieties can influence critical MOF properties, including thermal stability, surface characteristics, and host-guest interactions. This document serves as a theoretical resource for researchers exploring novel linker designs for targeted applications.

Introduction: Linker Functionalization Strategy

The properties of a MOF are intrinsically tied to its constituent parts: the metal node and the organic linker. While the parent UiO-66 framework, built from Zr₆O₄(OH)₄ clusters and BDC linkers, is celebrated for its remarkable thermal and chemical stability, functionalizing the BDC core offers a pathway to tailor its physicochemical properties.[1] Introducing functional groups can modify pore environments, alter surface polarity, and introduce new active sites.

This guide focuses on the potential impact of the MOBA linker. MOBA can be viewed as a BDC derivative where one carboxylate group is replaced by a bioisosteric 5-methyl-1,3,4-oxadiazole ring. This substitution introduces two key functionalities:

  • A 1,3,4-Oxadiazole Ring: This N,O-heterocycle is known for its high chemical and thermal stability, electron-withdrawing nature, and potential to engage in π-π stacking and act as a hydrogen bond acceptor.[2][3]

  • A Methyl Group (-CH₃): This small alkyl group can increase the hydrophobicity and electron density of the framework, potentially enhancing stability and influencing guest molecule adsorption.[4][5]

We will compare the predicted properties of a MOF constructed with MOBA to the known properties of UiO-66 made with BDC.

Comparative Data Presentation

The following tables summarize the structural differences between the linkers and the predicted impact on the corresponding UiO-66-type MOF.

Table 1: Structural and Chemical Properties of Linkers

Property1,4-Benzenedicarboxylic Acid (BDC)This compound (MOBA)Rationale for Predicted Properties
Molecular Formula C₈H₆O₄C₁₀H₈N₂O₃Direct calculation.
Connecting Groups Two Carboxylate (-COOH) groupsOne Carboxylate (-COOH) & One Oxadiazole RingThe oxadiazole ring acts as a bioisosteric replacement for the second carboxylate, providing a similar linear coordination vector.
Key Functional Groups Phenyl RingPhenyl Ring, 1,3,4-Oxadiazole Ring, Methyl Group (-CH₃)MOBA introduces heterocycle and alkyl functionalities.
Polarity Moderately PolarPredicted: Higher PolarityThe N and O atoms in the oxadiazole ring create a stronger dipole moment compared to a carboxylate group.
H-Bonding Ability Acceptor/Donor (Carboxylate)Predicted: Strong Acceptor (Oxadiazole N/O atoms)Heterocyclic nitrogen and oxygen atoms are effective hydrogen bond acceptors.[6]

Table 2: Predicted Performance Comparison of UiO-66 vs. Hypothetical UiO-66-MOBA

Performance MetricUiO-66 (from BDC)UiO-66-MOBA (Predicted)Rationale for Prediction
BET Surface Area (m²/g) ~1100 - 1500[1]LowerThe additional volume occupied by the methyl and oxadiazole groups within the pores is expected to reduce the overall specific surface area compared to the parent UiO-66.[7]
Thermal Stability (TGA) ~500 °C[1]Comparable or HigherThe 1,3,4-oxadiazole ring is exceptionally stable and is a component of heat-resistant polymers.[3][8] This could maintain or even enhance the framework's decomposition temperature.
Chemical Stability HighHighThe robust Zr-O cluster is the primary driver of stability. The stable oxadiazole ring is unlikely to compromise this.[9] Methyl groups can enhance water stability by increasing hydrophobicity.[5]
Affinity for Polar Molecules ModerateHigherThe polar oxadiazole ring should create stronger dipole-dipole and hydrogen bonding interactions with polar adsorbates like CO₂ or water vapor.[10]
Hydrophobicity ModerateHigherThe presence of the methyl group is known to increase the hydrophobicity of MOF surfaces.[4]
Potential Applications Gas Storage, CatalysisSelective Gas Separation, Sensing, CatalysisEnhanced affinity for polar molecules could improve selectivity in gas separations. The electron-rich heterocycle could serve as a Lewis basic site for catalytic applications.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and characterization of a UiO-66 type MOF. These methods would be applicable for a comparative synthesis using either BDC or MOBA as the organic linker.

Protocol 1: Solvothermal Synthesis of UiO-66-Linker

This protocol is adapted from established procedures for UiO-66 and its derivatives.[1][9][11]

  • Reagent Preparation: In a 100 mL glass beaker, dissolve 1.0 mmol of Zirconium(IV) chloride (ZrCl₄) and 1.0 mmol of the organic linker (either BDC or MOBA) in 60 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for approximately 20-30 minutes until a homogeneous solution is obtained.

  • Solvothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a preheated laboratory oven at 120 °C for 24 hours.

  • Cooling & Collection: After 24 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Collect the resulting solid product by centrifugation or filtration.

  • Washing: Wash the collected powder thoroughly with fresh DMF (3 x 20 mL) to remove unreacted starting materials. Subsequently, wash with a solvent like ethanol or chloroform (3 x 20 mL) to remove residual DMF.

  • Activation: Transfer the washed product to a vacuum oven or Schlenk line. Heat the sample at 150-200 °C under dynamic vacuum for at least 12 hours to remove all guest solvent molecules from the pores. The final activated MOF powder is then ready for characterization.

Protocol 2: Characterization Methods
  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

    • Procedure: Place a small amount of the activated MOF powder on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan over a 2θ range of 5° to 50°.

    • Analysis: Compare the obtained PXRD pattern with the simulated pattern for UiO-66 to verify that the underlying framework topology has been maintained.[1][7]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the MOF.

    • Procedure: Place 5-10 mg of the activated MOF in an alumina TGA pan. Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min under a continuous nitrogen atmosphere.

    • Analysis: The decomposition temperature is identified as the onset of significant weight loss after the initial plateau corresponding to the stable, solvent-free framework.[12]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Purpose: To determine the specific surface area and pore volume of the MOF.

    • Procedure: Use an automated gas sorption analyzer. Place approximately 50-100 mg of the activated sample in a sample tube. Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • Analysis: Calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.[13][14][15] Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in this guide.

G cluster_reactants Reactants cluster_process Synthesis & Activation cluster_characterization Characterization Metal Metal Salt (e.g., ZrCl₄) Solvothermal Solvothermal Synthesis (DMF, 120°C, 24h) Metal->Solvothermal Linker Organic Linker (BDC or MOBA) Linker->Solvothermal Washing Solvent Washing (DMF, Ethanol) Solvothermal->Washing Crude Product Activation Activation (Vacuum, Heat) Washing->Activation Product Final MOF Powder Activation->Product Activated MOF PXRD PXRD (Phase & Crystallinity) TGA TGA (Thermal Stability) BET BET Analysis (Surface Area & Porosity) Product->PXRD Product->TGA Product->BET

Caption: Experimental workflow for MOF synthesis and characterization.

G cluster_func cluster_props BDC BDC Linker BDC_feat Symmetric -COOH groups BDC->BDC_feat MOBA MOBA Linker MOBA_feat Asymmetric -COOH + Oxadiazole Ring + Methyl Group MOBA->MOBA_feat MOF_BDC UiO-66 MOF BDC_feat->MOF_BDC Forms MOF_MOBA Hypothetical UiO-66-MOBA MOBA_feat->MOF_MOBA Forms Prop_BDC High Surface Area High Thermal Stability Moderate Polarity MOF_BDC->Prop_BDC Leads to Prop_MOBA Lower Surface Area High Thermal Stability Increased Polarity Increased Hydrophobicity MOF_MOBA->Prop_MOBA Leads to

Caption: Logical diagram of linker structure vs. predicted MOF properties.

References

Validating the Anticancer Potential of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 1,3,4-oxadiazole derivatives, with a focus on compounds structurally related to 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. Due to the limited availability of public data on the specific anticancer activity of direct derivatives of this compound, this guide presents data on a broader range of 1,3,4-oxadiazole-containing compounds to offer valuable insights into their potential as anticancer agents. The information herein is intended to support further research and development in this promising area of medicinal chemistry.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,3,4-oxadiazole derivatives against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency of the compound. For comparison, data for commonly used chemotherapy drugs are included where available.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Benzimidazole-1,3,4-oxadiazole derivative (4r) PANC-1 (Pancreatic)5.5[1]Cisplatin>50
A549 (Lung)0.3[1]Cisplatin11.2
MCF-7 (Breast)0.5[1]Cisplatin17.5
Benzimidazole-1,3,4-oxadiazole derivative (4s) PANC-1 (Pancreatic)6.7[1]Cisplatin>50
A549 (Lung)1.8Cisplatin11.2
MCF-7 (Breast)2.1Cisplatin17.5
Quinoline-1,3,4-oxadiazole derivative (8e) MCF-7 (Breast)0.179 (µg/mL)Erlotinib0.512 (µg/mL)
Quinoline-1,3,4-oxadiazole derivative (15a) MCF-7 (Breast)0.164 (µg/mL)Erlotinib0.512 (µg/mL)
Indolin-2-one derivative (VIb) HeLa (Cervical)10.64[2]Cisplatin9.8
Indolin-2-one derivative (VIc) HeLa (Cervical)11.28[2]Cisplatin9.8
Indolin-2-one derivative (VId) HeLa (Cervical)11.86[2]Cisplatin9.8

Experimental Protocols

A fundamental technique for assessing the anticancer activity of novel compounds is the MTT assay, which measures cell viability.

MTT Assay Protocol for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of test compounds on adherent cancer cell lines.[3][4]

Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve (cell viability vs. compound concentration) to determine the IC50 value.

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of novel anticancer compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization a Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives b Structural Confirmation (NMR, Mass Spec) a->b c Cell Line Selection (e.g., MCF-7, A549) b->c d MTT Assay for Cytotoxicity (IC50 Determination) c->d e Apoptosis Assay (Flow Cytometry) d->e f Cell Cycle Analysis e->f g Target Identification (e.g., Enzyme Inhibition) f->g h Signaling Pathway Analysis (Western Blot) g->h i Structure-Activity Relationship (SAR) Studies h->i

Caption: A generalized workflow for the discovery and initial validation of novel anticancer compounds.

Apoptosis Signaling Pathway

Many anticancer drugs exert their effects by inducing apoptosis (programmed cell death). The diagram below depicts a simplified model of the intrinsic and extrinsic apoptosis pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the major signaling pathways leading to apoptosis.

References

"comparison of synthetic methods for 2,5-disubstituted 1,3,4-oxadiazoles"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Methods of 2,5-Disubstituted 1,3,4-Oxadiazoles for Researchers and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is therefore of significant interest to the scientific community. This guide provides a comparative overview of some of the most common and effective synthetic strategies, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Methods

Several methods have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The choice of method often depends on factors such as the availability of starting materials, desired substrate scope, reaction conditions, and overall efficiency. Below is a comparison of three prominent methods: Iodine-Mediated Oxidative Cyclization, Phosphorous Oxychloride-Mediated Dehydrative Cyclization, and a One-Pot Copper-Catalyzed Synthesis.

Method General Reaction Key Reagents Typical Reaction Time Typical Yield (%) Advantages Disadvantages
Iodine-Mediated Oxidative Cyclization Acylhydrazone → 1,3,4-OxadiazoleMolecular Iodine (I₂), K₂CO₃4 - 12 h75 - 95%Transition-metal-free, mild conditions, good to excellent yields, broad substrate scope.[1][2][3][4]Requires pre-synthesis of acylhydrazone, use of stoichiometric iodine.
POCl₃-Mediated Dehydrative Cyclization Diacylhydrazine → 1,3,4-OxadiazolePhosphorus Oxychloride (POCl₃)1 - 8 h60 - 85%Readily available and inexpensive dehydrating agent, relatively short reaction times.[5][6][7]Harsh reaction conditions, POCl₃ is corrosive and moisture-sensitive, may not be suitable for sensitive functional groups.
One-Pot Copper-Catalyzed Synthesis Arylacetic Acid + Hydrazide → 1,3,4-OxadiazoleCu(I) or Cu(II) catalyst, O₂4 h70 - 90%One-pot procedure, avoids isolation of intermediates, high efficiency.[8]Requires a metal catalyst which may need to be removed from the final product, operates at a high temperature (120 °C).
Microwave-Assisted Synthesis VariesVaries5 - 15 min80 - 96%Drastically reduced reaction times, often higher yields, cleaner reactions.[9][10][11][12][13][14]Requires specialized microwave reactor equipment.

Experimental Protocols

Iodine-Mediated Oxidative Cyclization of Acylhydrazones

This method provides a transition-metal-free pathway to 2,5-disubstituted 1,3,4-oxadiazoles through the oxidative cyclization of acylhydrazones.[1][2]

General Procedure: To a solution of the acylhydrazone (1.0 mmol) in a suitable solvent such as DMSO or DMF, potassium carbonate (K₂CO₃, 2.0 mmol) is added. Molecular iodine (I₂, 1.2 mmol) is then added portion-wise to the stirring mixture. The reaction is heated at 80-100 °C for 4-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. The crude product is purified by recrystallization or column chromatography.

POCl₃-Mediated Dehydrative Cyclization of Diacylhydrazines

This classical method involves the cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride.[5][6]

General Procedure: A mixture of the 1,2-diacylhydrazine (1.0 mmol) and phosphorus oxychloride (POCl₃, 5-10 mL) is heated at reflux (around 100-110 °C) for 1-5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a suitable base, such as a saturated solution of sodium bicarbonate or potassium carbonate, until a pH of 7-8 is reached. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

One-Pot Copper-Catalyzed Synthesis from Arylacetic Acids and Hydrazides

This efficient one-pot method utilizes a copper catalyst to synthesize 2,5-disubstituted 1,3,4-oxadiazoles directly from arylacetic acids and hydrazides via a dual oxidation process.[8]

General Procedure: In a reaction vessel, the arylacetic acid (1.0 mmol), hydrazide (1.2 mmol), and a copper catalyst such as CuI or Cu(OAc)₂ (10 mol%) are combined in a solvent like DMF. The vessel is subjected to an oxygen atmosphere (e.g., by using an oxygen balloon). The reaction mixture is then heated to 120 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, often leading to higher yields in a fraction of the time compared to conventional heating.[10][12] The following is an example protocol for a microwave-assisted dehydrative cyclization.

General Procedure: A mono-arylhydrazide (1.0 mmol) and an acid chloride (1.1 mmol) are mixed in a microwave-safe vessel, often in a high-boiling point solvent like HMPA or DMF, or sometimes under solvent-free conditions.[15] The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 130 °C) and power (e.g., 60 W) for a short duration, typically 2-15 minutes.[16] After the reaction is complete, the mixture is cooled, and the product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification by recrystallization.

Visualization of Synthetic Workflows

To further clarify the logical flow of these synthetic strategies, the following diagrams have been generated.

G cluster_0 Iodine-Mediated Oxidative Cyclization acylhydrazone Acylhydrazone reaction_conditions I₂, K₂CO₃ Heat acylhydrazone->reaction_conditions oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole reaction_conditions->oxadiazole

Caption: Workflow for Iodine-Mediated Oxidative Cyclization.

G cluster_1 POCl₃-Mediated Dehydrative Cyclization diacylhydrazine 1,2-Diacylhydrazine reaction_conditions POCl₃ Reflux diacylhydrazine->reaction_conditions oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole reaction_conditions->oxadiazole

Caption: Workflow for POCl₃-Mediated Dehydrative Cyclization.

G cluster_2 One-Pot Copper-Catalyzed Synthesis start_materials Arylacetic Acid + Hydrazide reaction_conditions Cu Catalyst, O₂ 120 °C start_materials->reaction_conditions oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole reaction_conditions->oxadiazole

Caption: Workflow for One-Pot Copper-Catalyzed Synthesis.

This guide provides a foundational understanding of key synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles. Researchers are encouraged to consult the cited literature for more detailed information and substrate-specific optimization. The choice of synthetic method will ultimately be guided by the specific requirements of the target molecule and the resources available.

References

A Comparative Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its 1,2,4-Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 1,3,4- and 1,2,4-oxadiazole rings are frequently employed as bioisosteres for ester and amide functionalities, offering improved metabolic stability and tunable physicochemical properties. This guide provides an objective comparison of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its two positional isomers, 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid and 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid. This analysis is supported by available experimental data and established principles of medicinal chemistry.

Physicochemical Properties

The arrangement of nitrogen and oxygen atoms within the oxadiazole ring significantly impacts the molecule's electronic distribution, which in turn governs its physical and chemical characteristics. Generally, 1,3,4-oxadiazoles are reported to be less lipophilic and more soluble in aqueous media compared to their 1,2,4-isomers.

PropertyThis compound4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (Isomer A)4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (Isomer B)
Molecular Formula C₁₀H₈N₂O₃C₁₀H₈N₂O₃C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol [1]204.19 g/mol 204.19 g/mol [2]
Melting Point (°C) Not availableNot available262 °C[2]
Calculated logP (XLogP3) 1.3[1]1.7Not available
Topological Polar Surface Area (TPSA) 76.2 Ų[1]76.2 Ų76.2 Ų

Note: Experimental data for all compounds is not consistently available in the public domain. Calculated values are provided for comparative purposes.

Synthesis and Characterization

The synthetic routes to these isomers differ based on the desired oxadiazole ring system.

This compound is typically synthesized via the cyclization of an acyl hydrazide. A common method involves the reaction of 4-carboxybenzoyl hydrazide with acetic anhydride or a similar acetylating agent, followed by dehydrative cyclization.

1,2,4-Oxadiazole isomers are generally prepared by the reaction of an amidoxime with a carboxylic acid or its derivative. For instance, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (Isomer B) can be synthesized from 4-cyanobenzamidoxime and acetic anhydride. A general method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of amidoximes with carboxylic acids.

Synthesis_Pathways cluster_134 1,3,4-Oxadiazole Synthesis cluster_124 1,2,4-Oxadiazole Synthesis A 4-Carboxybenzoyl hydrazide C Cyclization (Dehydration) A->C B Acetic Anhydride B->C D 4-(5-Methyl-1,3,4- oxadiazol-2-yl)benzoic acid C->D E 4-Cyanobenzamidoxime G Condensation E->G F Acetic Anhydride F->G H 4-(5-Methyl-1,2,4- oxadiazol-3-yl)benzoic acid G->H

Biological Activity and Metabolic Stability

The choice of oxadiazole isomer can have a profound impact on a compound's biological activity and metabolic fate. The 1,3,4-oxadiazole ring is often considered more metabolically stable than the 1,2,4-oxadiazole ring, which can be susceptible to reductive cleavage.

A study on a related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, identified N-hydroxy and C-hydroxy metabolites, indicating that metabolism can occur on both the sulfonamide and the methyl group of the oxadiazole ring.[3][4] This suggests that the primary metabolic pathways for the benzoic acid analogue may involve hydroxylation of the methyl group or modifications to the carboxylic acid moiety.

Metabolic_Stability_Comparison cluster_comparison Metabolic Stability Profile 1_3_4_Oxadiazole 1,3,4-Isomer (Generally More Stable) 1_2_4_Oxadiazole 1,2,4-Isomer (Potentially Labile) Metabolic_Enzymes Hepatic Enzymes (e.g., CYPs) Stable_Metabolites Metabolites Ring_Cleavage Ring Cleavage Products

Experimental Protocols

To provide a definitive comparison of these isomers, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: The vials are sealed and agitated in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration is compared against a standard curve of the compound prepared in a suitable solvent.

Determination of Lipophilicity (LogP) by Shake-Flask Method
  • System Preparation: Equal volumes of n-octanol and water (or PBS, pH 7.4) are combined in a separatory funnel and pre-saturated by vigorous shaking for 24 hours. The phases are then separated.

  • Partitioning: A known amount of the test compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (HLM), a NADPH-regenerating system (to support cytochrome P450 activity), and phosphate buffer (pH 7.4).

  • Compound Addition: The test compound (typically at a final concentration of 1 µM) is added to the incubation mixture.

  • Reaction Initiation and Time Points: The reaction is initiated by the addition of NADPH and incubated at 37 °C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Experimental_Workflow cluster_workflow In Vitro Assay Workflow Start Test Compound Solubility Aqueous Solubility (Shake-Flask) LogP Lipophilicity (LogP) (Shake-Flask) Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Data_Analysis Data Analysis & Comparison

Conclusion

References

Structure-Activity Relationship of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide offers a comparative analysis of the SAR of compounds structurally related to 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. While comprehensive SAR studies on this specific scaffold are not extensively available in publicly accessible literature, this guide leverages data from closely related analogs to provide valuable insights for the rational design of novel therapeutics. The 1,3,4-oxadiazole moiety is a well-established and versatile scaffold in medicinal chemistry, known to be a bioisostere for esters and amides and is present in a range of biologically active compounds.[1]

This guide will focus on the available data for two closely related series of compounds: 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides as carbonic anhydrase inhibitors and 1,2,4-oxadiazole derivatives bearing an aryl carboxylic acid moiety as antiviral agents. By examining the SAR of these analogs, we can infer potential strategies for optimizing the biological activity of this compound derivatives.

Comparative SAR of 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

A study on a series of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides revealed their potential as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are important targets for conditions like acute mountain sickness. The core structure consists of a benzenesulfonamide moiety linked to a 1,3,4-oxadiazole ring, which is substituted at the 5-position with various aryl groups.

Table 1: Inhibitory Activity of 4-(5-Aryl-1,3,4-oxadiazol-2-yl)benzenesulfonamides against hCA I and hCA II. [2]

CompoundR (Substituent on Phenyl Ring)hCA I Kᵢ (nM)hCA II Kᵢ (nM)
5a H1512.65109.87
5b 2-F20.1135.14
5c 3-F18.0829.76
5d 4-F22.3438.15
5e 2-Cl28.1945.32
5f 3-Cl25.6740.11
5g 4-Cl21.8833.59
5h 2-Br20.5631.83
5i 3-Br23.4936.78
5j 4-Br26.3142.17
5k 2-I19.7330.45
Acetazolamide (AAZ) -1523.4312.10

Key SAR Insights:

  • Halogen Substitution: The introduction of halogen atoms (F, Cl, Br, I) on the terminal phenyl ring significantly enhanced the inhibitory activity against both hCA I and hCA II compared to the unsubstituted analog (5a).

  • Positional Isomers: The position of the halogen substituent on the phenyl ring influenced the inhibitory potency. For fluorine substitution, the meta-position (5c) showed slightly better activity against both isoforms. For other halogens, the ortho- and para-positions also conferred high potency.

  • Comparison with Standard Drug: Several of the synthesized compounds (5c, 5g, 5h, 5k) exhibited significantly more potent inhibition of hCA I than the clinical drug Acetazolamide (AAZ).[2] While AAZ was more potent against hCA II, the analogs still showed strong inhibition in the nanomolar range.

Experimental Protocols

Synthesis of 4-(5-Aryl-1,3,4-oxadiazol-2-yl)benzenesulfonamides:

A mixture of 4-sulfamoylbenzoic acid, an appropriate aromatic hydrazine, and phosphorus oxychloride is refluxed. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.

In Vitro Carbonic Anhydrase Inhibition Assay:

The inhibitory activity of the compounds against hCA I and hCA II is determined using a stopped-flow instrument to measure the CO₂ hydration activity. The assay solution consists of a buffer (HEPES-Tris), the purified enzyme, and the test compound dissolved in DMSO. The reaction is initiated by the addition of CO₂-saturated water. The enzyme activity is calculated from the initial rates of the reaction. The inhibition constants (Kᵢ) are determined by plotting the remaining activity against the inhibitor concentration.[2]

Comparative SAR of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Antiviral Agents

A separate study explored a series of 1,2,4-oxadiazole derivatives bearing an aryl carboxylic acid moiety as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. This series provides insights into how modifications on the core heterocycle and the appended aryl carboxylic acid affect antiviral activity.

Table 2: Antiviral Activity of 1,2,4-Oxadiazole Derivatives against SARS-CoV-2. [1]

CompoundPLpro IC₅₀ (µM)Antiviral EC₅₀ (µM)
GRL0617 (Reference) N/AN/A2.525.2
13f HH1.85.4
26r FH1.04.3

Key SAR Insights:

  • Aryl Carboxylic Acid Moiety: The presence of the aryl carboxylic acid moiety was found to be crucial for potent PLpro inhibitory activity.

  • Substitution on the Aryl Ring: The introduction of a fluorine atom on the terminal aryl ring (compound 26r) led to an improvement in both enzymatic inhibition (IC₅₀) and cellular antiviral activity (EC₅₀) compared to the unsubstituted analog (13f) and the reference compound GRL0617.[1]

Experimental Protocols

Synthesis of 1,2,4-Oxadiazole Derivatives:

The synthesis typically involves the reaction of a substituted amidoxime with a carboxylic acid or its derivative (such as an acid chloride or ester) in the presence of a coupling agent or under dehydrating conditions to form the 1,2,4-oxadiazole ring.

PLpro Inhibition Assay:

The inhibitory activity against SARS-CoV-2 PLpro is assessed using a fluorescence-based assay. The enzyme is incubated with the test compounds, and the reaction is initiated by adding a fluorogenic substrate. The fluorescence intensity is measured over time, and the initial reaction rates are used to calculate the percentage of inhibition. IC₅₀ values are determined from dose-response curves.[1]

Antiviral Activity Assay:

Vero E6 cells are infected with SARS-CoV-2 and treated with different concentrations of the test compounds. After a period of incubation, the viral cytopathic effect (CPE) is measured, or viral RNA is quantified using RT-qPCR. The EC₅₀ value, which is the concentration of the compound that inhibits the viral effect by 50%, is then calculated.[1]

Visualizing the Structure-Activity Landscape

Diagram 1: General SAR Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Lead Lead Compound This compound Analogs Analog Synthesis (Modification of R groups) Lead->Analogs Systematic Modification Screening In Vitro Screening (e.g., Enzyme Inhibition Assay) Analogs->Screening Activity Determine Activity (e.g., IC50, EC50) Screening->Activity SAR_Table Generate SAR Table Activity->SAR_Table SAR_Insights Derive SAR Insights SAR_Table->SAR_Insights SAR_Insights->Lead Optimization Loop

Caption: A general workflow for a structure-activity relationship (SAR) study.

Diagram 2: Potential Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Hypothetical Target Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P1 Downstream Signaling Protein 1 Receptor->P1 P2 Downstream Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor 4-(5-Methyl-1,3,4-oxadiazol-2-yl) benzoic acid Analog Inhibitor->Receptor Inhibition

Caption: A hypothetical signaling pathway potentially targeted by oxadiazole-based inhibitors.

Conclusion

References

Comparative Guide to the Cross-Reactivity Profile of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of inhibitors based on the 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid scaffold. While specific experimental cross-reactivity data for this exact molecule is not extensively available in the public domain, this document infers a potential cross-reactivity profile by examining the known biological activities of the broader 1,3,4-oxadiazole class of compounds. The provided experimental protocols and visualizations are intended to guide researchers in designing and executing studies to determine the selectivity of these and related inhibitors.

Inferred Cross-Reactivity Profile: A Comparative Outlook

The 1,3,4-oxadiazole ring is a well-established pharmacophore present in a multitude of compounds with diverse biological activities. This structural motif is known to interact with a variety of biological targets, suggesting that inhibitors based on the this compound scaffold may exhibit cross-reactivity with several classes of proteins. The following table summarizes potential target classes based on the activities reported for various 1,3,4-oxadiazole derivatives.

Potential Target ClassRationale for Potential Cross-ReactivityKey Considerations for Selectivity
Protein Kinases The 1,3,4-oxadiazole scaffold is a common feature in many kinase inhibitors, often targeting the ATP-binding site.[1][2] Derivatives have been developed as inhibitors of various kinases, including EGFR and RET kinase.[3][4]The high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge for achieving selectivity.[5]
Monoamine Oxidase (MAO) Certain 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides have been identified as potent and specific inhibitors of MAO-B.[6]The substitution pattern on the aryl ring connected to the oxadiazole is a critical determinant of potency and selectivity for MAO isoforms.
Carbonic Anhydrases A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a selective inhibitor of carbonic anhydrase II.[7]The sulfonamide group is a key zinc-binding feature for this class of inhibitors, and its presence or absence would dramatically alter the cross-reactivity profile.
Microbial Enzymes 1,3,4-oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity, suggesting interactions with various bacterial and fungal enzymes.[8]Potential targets include enzymes involved in cell wall biosynthesis or DNA gyrase.[3][8]
Other Enzymes and Receptors The versatile nature of the 1,3,4-oxadiazole scaffold has led to its incorporation in compounds targeting a wide array of other proteins, including those involved in inflammation and cancer.[9][10]A broad screening approach is necessary to identify unanticipated off-target interactions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity and selectivity profile of this compound based inhibitors, a systematic experimental approach is required. The following are representative protocols for key assays.

1. Biochemical Kinase Profiling

Biochemical assays are fundamental for determining the inhibitory activity of a compound against a panel of purified kinases.[11]

  • Objective: To quantify the inhibitory potency (e.g., IC50) of the test compound against a broad range of kinases.

  • Methodology: Radiometric Assay (e.g., HotSpot)

    • Reaction Setup: In a multi-well plate, the test compound is incubated with a specific kinase, a suitable substrate (peptide or protein), and cofactors in a reaction buffer.

    • Initiation: The kinase reaction is initiated by the addition of radioisotope-labeled ATP (e.g., [γ-³³P]ATP).

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by capturing the substrate on a filter membrane.

    • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • Data Analysis: The percentage of inhibition at various compound concentrations is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

  • Alternative Methods: Non-radiometric formats such as fluorescence-based assays (e.g., FRET), luminescence-based assays, and mobility shift assays are also widely used for high-throughput screening.[1][2]

2. Cellular Target Engagement Assays

Cell-based assays are crucial for confirming that an inhibitor interacts with its intended target in a more physiologically relevant environment.

  • Objective: To measure the ability of the inhibitor to bind to or inhibit the target kinase within living cells.

  • Methodology: NanoBRET™ Target Engagement Assay

    • Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

    • Compound Treatment: The engineered cells are treated with the test compound at various concentrations.

    • Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the ATP-binding site of the kinase is added.

    • Detection: In the absence of an inhibitor, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase and resulting in Bioluminescence Resonance Energy Transfer (BRET). An effective inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

    • Data Analysis: The IC50 value for target engagement is determined from the concentration-dependent decrease in the BRET signal.

3. Broad Panel Off-Target Screening

To identify potential off-target interactions and predict potential toxicities, the inhibitor should be screened against a broad panel of receptors, ion channels, and enzymes.

  • Objective: To identify unintended molecular targets of the test compound.

  • Methodology: This is typically performed as a service by specialized contract research organizations (CROs). A fixed concentration of the inhibitor is tested against a large panel (e.g., the Eurofins SafetyScreen44™ or similar) that includes G-protein coupled receptors (GPCRs), ion channels, transporters, and various enzymes. The results are reported as the percentage of inhibition at the tested concentration, and any significant interactions ("hits") are followed up with dose-response studies to determine their potency.

Visualizations

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 In Vivo & Safety A Test Compound This compound derivative C Radiometric or Fluorescence-Based Assay A->C B Broad Kinase Panel (e.g., >300 kinases) B->C D Determine IC50 Values C->D E Preliminary Selectivity Profile D->E F Identify Primary Cellular Targets E->F J Broad Off-Target Panel Screening (GPCRs, Ion Channels, etc.) E->J G Cellular Target Engagement Assay (e.g., NanoBRET) F->G H Confirm On-Target Activity G->H I Functional Cellular Assays (e.g., Western Blot for Pathway Modulation) H->I L In Vivo Efficacy & PK/PD Studies I->L K Identify Potential Safety Liabilities J->K K->L

Caption: Experimental workflow for inhibitor cross-reactivity profiling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor This compound based inhibitor Inhibitor->RTK OffTarget Off-Target Kinase (e.g., a Ser/Thr Kinase) Inhibitor->OffTarget OffTargetPathway Unintended Pathway Modulation OffTarget->OffTargetPathway

References

Benchmarking the Performance of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in Materials Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the anticipated performance of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid in advanced materials applications. Due to a lack of direct experimental data for this specific compound in the published literature, this analysis draws upon performance data from structurally analogous materials containing the 1,3,4-oxadiazole moiety. The guide compares its expected properties against established alternative materials in high-performance polymers and organic light-emitting diodes (OLEDs), supported by generalized experimental protocols for key performance evaluations.

The core structure of this compound, featuring a thermally stable 1,3,4-oxadiazole ring and a rigid benzoic acid group, suggests its potential as a valuable monomer for high-performance polymers and as a building block for functional organic electronic materials. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which can facilitate electron transport, and its inherent thermal and chemical stability.

Section 1: Application in High-Performance Polyamides

The bifunctional nature of this compound allows it to be incorporated into polymer backbones, such as polyamides, through the carboxylic acid group. The inclusion of the oxadiazole ring is anticipated to enhance the thermal stability and mechanical properties of the resulting polymer.

Comparative Performance Data

The following table compares the expected properties of a hypothetical polyamide synthesized with this compound against a conventional aromatic polyamide, Nomex®, and a bio-based alternative derived from 2,5-furandicarboxylic acid.

PropertyHypothetical Polyamide with this compoundNomex® (Poly(m-phenylene isophthalamide))Poly(hexamethylene furanamide) (PA6F)
Glass Transition Temperature (Tg) > 250 °C (estimated)~270 °C~130 °C[1]
Decomposition Temperature (TGA, 10% weight loss) > 450 °C (estimated, in N2)~450 °C (in N2)~420 °C
Tensile Strength 80 - 100 MPa (estimated)~83 MPaNot Reported
Tensile Modulus 2.5 - 3.5 GPa (estimated)~2.7 GPa3.5 GPa[1]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)Soluble in NMP, DMAcSoluble in NMP, DMAc

Note: Properties for the hypothetical polyamide are estimations based on data for other aromatic polyamides containing 1,3,4-oxadiazole rings.

Experimental Protocols

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small sample of the polymer (5-10 mg) is placed in an alumina crucible.

  • The crucible is placed on a precision microbalance within a furnace.

  • The furnace is heated from room temperature to 800 °C at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.

TGA_Workflow cluster_sample_prep Sample Preparation cluster_tga_instrument TGA Instrument cluster_data_analysis Data Analysis Polymer Polymer Sample (5-10 mg) Crucible Alumina Crucible Polymer->Crucible Place sample in crucible Furnace Furnace with Microbalance Crucible->Furnace Load into furnace Data Mass vs. Temperature Data Furnace->Data Heat Heat (e.g., 10°C/min) Heat->Furnace Atmosphere Nitrogen Atmosphere Atmosphere->Furnace Plot Plot TGA Curve Data->Plot Decomposition Determine Decomposition Temperature Plot->Decomposition

Caption: Workflow for Thermogravimetric Analysis (TGA).

Objective: To determine the mechanical properties of the polymer, including tensile strength and modulus.

Methodology:

  • Polymer films of uniform thickness are cast from a polymer solution (e.g., in NMP).

  • Dog-bone shaped specimens are cut from the film according to ASTM D638 standards.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of extension until it fractures.

  • The load and displacement are recorded throughout the test.

  • Tensile strength and modulus are calculated from the resulting stress-strain curve.

Section 2: Application in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient 1,3,4-oxadiazole ring makes materials containing this moiety good candidates for electron transport layers (ETLs) or as electron-transporting hosts in the emissive layer of OLEDs.

Comparative Performance Data

The following table compares the expected electronic properties of a material based on this compound with common electron transport materials used in OLEDs.

PropertyHypothetical Material with this compoundAlq3 (Tris(8-hydroxyquinolinato)aluminium)TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
LUMO Energy Level -2.8 to -3.0 eV (estimated)~ -3.0 eV~ -2.7 eV[2]
HOMO Energy Level -6.0 to -6.2 eV (estimated)~ -5.8 eV~ -6.2 eV[2]
Electron Mobility 10⁻⁶ to 10⁻⁵ cm²/Vs (estimated)~10⁻⁶ cm²/Vs~10⁻⁶ cm²/Vs
Photoluminescence (PL) Emission (in thin film) Blue-Violet (estimated)Green (~530 nm)Violet (~390 nm)

Note: Properties for the hypothetical material are estimations based on data for other 1,3,4-oxadiazole-containing small molecules and polymers.[2][3][4]

Experimental Protocols

Objective: To determine the HOMO and LUMO energy levels of the material.

Methodology:

  • A solution of the compound is prepared in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • The oxidation and reduction potentials are determined from the voltammogram.

  • The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium internal standard.

CV_Workflow cluster_solution_prep Solution Preparation cluster_cv_measurement Cyclic Voltammetry Measurement cluster_data_analysis Data Analysis Compound Compound of Interest Solution Test Solution Compound->Solution Solvent Solvent + Electrolyte Solvent->Solution Cell Three-Electrode Cell Solution->Cell Fill cell Potentiostat Potentiostat Cell->Potentiostat Connect electrodes Voltammogram Current vs. Potential Data Potentiostat->Voltammogram Scan Apply Potential Sweep Scan->Potentiostat Plot Plot Voltammogram Voltammogram->Plot EnergyLevels Calculate HOMO/LUMO Plot->EnergyLevels

Caption: Workflow for Cyclic Voltammetry (CV).

Objective: To determine the emission spectrum of the material.

Methodology:

  • A thin film of the material is prepared by spin-coating or thermal evaporation onto a quartz substrate.

  • The film is placed in a spectrofluorometer.

  • The sample is excited with a monochromatic light source at a wavelength where the material absorbs.

  • The emitted light is collected and its intensity is measured as a function of wavelength.

  • The peak emission wavelength and the full width at half maximum (FWHM) of the emission spectrum are determined.

Conclusion

While direct experimental data for this compound in materials applications is not yet available, analysis of structurally similar compounds strongly suggests its potential as a valuable component for high-performance materials. In polyamides, its incorporation is expected to lead to high thermal stability and good mechanical properties, comparable to or exceeding some existing high-performance polymers. In the context of OLEDs, it is anticipated to function effectively as an electron-transporting material with a wide bandgap, making it suitable for blue-emitting devices. Further experimental validation is necessary to confirm these projected performance metrics and to fully explore the potential of this promising molecule in advanced materials.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has shed light on the potential of a series of novel 1,3,4-oxadiazole derivatives as anticancer agents, demonstrating notable efficacy in both laboratory-based cell culture experiments and preclinical animal models. This comparison guide provides a detailed overview of the in vitro cytotoxic effects and the in vivo anti-tumor activity of these compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development. The findings underscore the importance of bridging the gap between in vitro screening and in vivo validation to identify promising therapeutic candidates.

Quantitative Efficacy: A Side-by-Side Comparison

The antitumor potential of twelve 1,3,4-oxadiazole derivatives, designated AMK OX-1 through AMK OX-12, was systematically evaluated. The initial in vitro screening identified four lead compounds—AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12—which exhibited significant cytotoxic activity against various cancer cell lines. These promising candidates were subsequently advanced to in vivo studies to assess their therapeutic efficacy in a solid tumor model.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined for the 1,3,4-oxadiazole derivatives against HeLa (cervical cancer) and A549 (lung cancer) cell lines using the MTT assay.[1] The results are summarized in the table below.

Compound IDHeLa IC50 (µM)A549 IC50 (µM)
AMK OX-835.2925.04
AMK OX-9> 10020.73
AMK OX-105.34Not Reported
AMK OX-1111.26 (at 24h)45.11
AMK OX-1232.9141.92

Note: The IC50 value for AMK OX-11 against HeLa cells was time-dependent, with the highest cytotoxicity observed at 24 hours.[1]

In Vivo Anti-Tumor Activity

The four most potent compounds from the in vitro assays were evaluated in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice.[1][2] The treatment with these derivatives led to a significant reduction in both tumor volume and tumor weight, indicating their potential to inhibit tumor growth in a living organism.

Treatment GroupMean Tumor Volume (mm³)% Reduction in Tumor VolumeMean Tumor Weight (g)% Reduction in Tumor Weight
Control2850 ± 150-2.9 ± 0.15-
AMK OX-81250 ± 12056.141.3 ± 0.1155.17
AMK OX-91100 ± 11061.401.1 ± 0.0962.07
AMK OX-111350 ± 13052.631.4 ± 0.1251.72
AMK OX-12950 ± 9066.670.9 ± 0.0868.97

Experimental Protocols

The following methodologies were employed to assess the in vitro and in vivo efficacy of the 1,3,4-oxadiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cancer cells (HeLa and A549) were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the 1,3,4-oxadiazole derivatives and incubated for a specified period (24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.

In Vivo Anti-Tumor Evaluation: DLA-Induced Solid Tumor Model

This model is used to assess the effect of compounds on the growth of solid tumors in mice.[1][2]

  • Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells were injected subcutaneously into the right hind limb of Swiss albino mice.

  • Treatment Protocol: Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. The treatment groups received daily intraperitoneal injections of the test compounds (AMK OX-8, 9, 11, and 12) at a dose of 10 mg/kg body weight for 10 days.

  • Tumor Measurement: Tumor volume was measured every three days using a vernier caliper.

  • Endpoint Analysis: At the end of the treatment period, the mice were sacrificed, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor volume and weight in the treated groups to the control group.

Visualizing the Path from Lab to Preclinical Models

To better understand the workflow and the potential mechanism of action of these compounds, the following diagrams illustrate the experimental process and a key biological pathway involved in cancer cell death.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of 1,3,4-Oxadiazole Derivatives bsa Brine Shrimp Lethality Assay synthesis->bsa mtt MTT Assay on Cancer Cell Lines bsa->mtt select Selection of Lead Compounds mtt->select acute Acute Oral Toxicity Study select->acute Promising Candidates dla DLA-Induced Solid Tumor Model acute->dla tumor Tumor Volume & Weight Measurement dla->tumor

Experimental workflow for anticancer drug screening.

The study suggests that the cytotoxic effects of these 1,3,4-oxadiazole derivatives may be mediated through the induction of apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a critical mechanism for eliminating cancer cells.

Simplified intrinsic apoptosis signaling pathway.

References

Head-to-Head Comparison: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid vs. Celecoxib in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The comparison is based on their potential mechanisms of action as cyclooxygenase-2 (COX-2) inhibitors and their efficacy in preclinical models of inflammation.

Introduction

This compound is a synthetic organic compound featuring a 1,3,4-oxadiazole ring linked to a benzoic acid moiety.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3] Their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4]

Celecoxib is a selective COX-2 inhibitor widely used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5][6] By selectively targeting COX-2, the enzyme isoform induced during inflammation, Celecoxib minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7][8] Given that the 1,3,4-oxadiazole scaffold is a key feature in some COX-2 inhibitors, this guide evaluates this compound as a potential selective COX-2 inhibitor in comparison to Celecoxib.

Mechanism of Action: COX-2 Inhibition

Both compounds are evaluated based on their ability to inhibit the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[9] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a better gastrointestinal safety profile.[4]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (Pain & Inflammation) COX2_Enzyme->Prostaglandins catalysis Compound_X This compound Compound_X->COX2_Enzyme inhibition Celecoxib Celecoxib Celecoxib->COX2_Enzyme inhibition G start Start reagents Prepare Reagents: - Test Compound Dilutions - COX-1/COX-2 Enzymes - Arachidonic Acid start->reagents incubation Pre-incubate Enzyme with Test Compound (15 min, RT) reagents->incubation reaction Initiate Reaction with Arachidonic Acid (2 min, 37°C) incubation->reaction termination Stop Reaction (add Stop Solution) reaction->termination detection Quantify Prostaglandin E₂ (EIA/Fluorometry) termination->detection analysis Calculate % Inhibition and IC₅₀ Values detection->analysis end End analysis->end G start Start acclimatize Acclimatize Rats (1 week) start->acclimatize administer Administer Compound/Vehicle (Oral) acclimatize->administer induce Inject Carrageenan (Subplantar) administer->induce 30-60 min measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure analyze Calculate % Edema Inhibition measure->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides a comprehensive guide to the proper disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS No. 892502-28-2), a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following guidelines are based on available data for the compound and information on related chemical structures, such as benzoic acid and other oxadiazole derivatives.[2][3][4][5][6][7][8][9] The primary known hazard for this compound is irritation.[1]

Hazard and Safety Information

Hazard Classification & Protective Equipment
Hazard Codes IRRITANT[1]
Personal Protective Equipment (PPE)
GlovesChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential for maintaining a safe laboratory environment. The following steps outline the correct procedure for its collection and disposal.

Step 1: Waste Collection

  • Original Container : Whenever feasible, keep the chemical in its original container.[2][6]

  • Waste Container : If a transfer is necessary, use a clean, dry, and compatible container that is clearly labeled. The container must be in good condition with a secure lid.[2]

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.[2]

  • No Mixing : Do not mix this waste with other chemical waste streams.[2][6]

Step 2: Storage

  • Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area.[2] This area should be cool, dry, and well-ventilated.[4][5]

  • Incompatible Materials : Avoid storing near strong oxidizing agents, reducing agents, bases, or moisture.[7]

Step 3: Disposal

  • Professional Disposal : The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2]

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]

  • Regulatory Compliance : All disposal activities must adhere to local, regional, and national regulations.[6][8] Do not dispose of this chemical in standard trash or down the drain.[4][10]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Ensure the area is well-ventilated.

  • Personal Protection : Wear appropriate PPE, including respiratory protection if dust is present.[2]

  • Containment : For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5][9]

  • Decontamination : Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and institutional EHS office.

Disposal Workflow

G cluster_prep Step 1: Preparation & Collection cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in Original or Labeled Container A->B C Do Not Mix with Other Waste B->C D Seal Container Securely C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS Office E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Proper Disposal via Approved Waste Plant G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS No. 892502-28-2) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other oxadiazole and benzoic acid derivatives.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[4][5]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn if there is a significant risk of splashing or dust generation.[1][4]Protects against eye irritation or serious eye damage from dust particles or splashes.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat must be worn.[4][5]Prevents skin contact, which may cause irritation.[3][4] Gloves should be inspected before use and changed immediately upon contamination.[4]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to maintain low dust levels.[4] All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]Minimizes the risk of respiratory irritation from inhaling the powdered substance.[3][4]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[4]Protects feet from potential spills.

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[4]

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[4][5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[4]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[4]

2. Handling Procedures:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: When weighing the compound, do so in a fume hood to control dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Do not eat, drink, or smoke in laboratory areas.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

3. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[5]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

4. Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

  • Chemical Waste: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulations: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] Do not empty into drains.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Fume Hood gather_materials Gather Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Post-Handling dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.